Product packaging for dodoviscin I(Cat. No.:CAS No. 1372527-40-6)

dodoviscin I

Cat. No.: B594865
CAS No.: 1372527-40-6
M. Wt: 386.4
InChI Key: LMOYOATYLHNKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

dodoviscin I is a natural product found in Dodonaea viscosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O7 B594865 dodoviscin I CAS No. 1372527-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)phenyl]-3-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-11(10-22)3-4-12-7-13(5-6-15(12)24)20-21(27-2)19(26)18-16(25)8-14(23)9-17(18)28-20/h5-9,11,22-25H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOYOATYLHNKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dodoviscin I: A Technical Guide to its Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodoviscin I is a prenylated flavonoid, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the source organism of this compound, detailed methodologies for its isolation, and a summary of its known biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Source Organism

The primary natural source of this compound is the plant species Dodonaea viscosa, a member of the Sapindaceae family. This resilient shrub is found in tropical, subtropical, and warm temperate regions throughout the world. Various bioactive compounds, including a range of flavonoids and terpenoids, have been isolated from different parts of the plant, with the leaves and flowers being particularly rich sources.

Isolation of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a generalized methodology can be constructed based on established procedures for the separation of prenylated flavonoids from Dodonaea viscosa. The following protocol outlines a typical workflow from plant material to purified compound.

Experimental Protocol: Generalized Isolation of Prenylated Flavonoids from Dodonaea viscosa

1. Plant Material Collection and Preparation:

  • Fresh leaves or aerial parts of Dodonaea viscosa are collected.

  • The plant material is air-dried in the shade to preserve the chemical integrity of the constituents.

  • The dried material is ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered plant material is subjected to maceration or Soxhlet extraction with a polar solvent, typically methanol or ethanol, to extract a broad range of compounds.

  • The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Based on existing literature, prenylated flavonoids, including various "Dodoviscins," are known to concentrate in the ethyl acetate fraction[1].

4. Chromatographic Purification:

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions rich in flavonoids are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol) to separate compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC on a C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.

5. Structure Elucidation:

  • The structure of the purified this compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Biological Activity and Quantitative Data

This compound has been identified as a biologically active molecule with potential therapeutic applications. The following table summarizes the known quantitative data related to its bioactivity.

Biological ActivityTarget/AssayQuantitative DataReference
Adipogenic AgentIncreased triglyceride content in 3T3-L1 mouse fibroblastsData not specified[2]
Enzyme InhibitionERK2 InhibitionIC50: 10.79 μM[2]

Signaling Pathway

This compound has been shown to inhibit the activity of ERK2, a key protein in the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is crucial for regulating a variety of cellular processes, including proliferation, differentiation, and survival. The inhibitory action of this compound on ERK2 suggests its potential as a modulator of this critical signaling cascade.

ERK2_Inhibition cluster_pathway MAPK/ERK Pathway cluster_inhibitor Inhibitory Action Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK2 ERK2 MEK->ERK2 Transcription_Factors Transcription Factors ERK2->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Dodoviscin_I This compound Dodoviscin_I->ERK2 Isolation_Workflow Plant_Material Dodonaea viscosa (Leaves/Aerial Parts) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Methanol/Ethanol Extraction Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Hexane_Fraction n-Hexane Fraction Fractionation->Hexane_Fraction Chloroform_Fraction Chloroform Fraction Fractionation->Chloroform_Fraction EtOAc_Fraction Ethyl Acetate Fraction (Rich in Dodoviscins) Fractionation->EtOAc_Fraction Butanol_Fraction n-Butanol Fraction Fractionation->Butanol_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Sephadex Sephadex LH-20 Chromatography Column_Chromatography->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Dodoviscin_I Pure this compound Prep_HPLC->Dodoviscin_I

References

An In-depth Technical Guide to the Chemical Structure Elucidation of a Novel Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "dodoviscin I" did not yield any specific scientific literature. Therefore, this guide provides a comprehensive overview of the methodologies and processes involved in the chemical structure elucidation of a hypothetical novel natural product, "Novanaturalin," to serve as a detailed technical resource for researchers, scientists, and drug development professionals, following the user's specified format.

The elucidation of the chemical structure of a new bioactive natural product is a fundamental step in drug discovery and development. It is a meticulous process that involves the isolation and purification of the compound, followed by the use of various spectroscopic and chemical techniques to determine its atomic connectivity and stereochemistry. This guide outlines the key experimental protocols and data analysis involved in this process.

Isolation and Purification

The initial step involves the extraction of the crude mixture from the natural source (e.g., plant, microorganism) and the subsequent isolation of the pure compound.

Experimental Protocol: Solvent Extraction and Chromatographic Separation

  • Extraction: The dried and powdered source material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to fractionate the components based on their solubility.

  • Fractionation: The crude extracts are then fractionated using techniques like column chromatography over silica gel or other stationary phases.

  • Purification: The fractions showing biological activity are further purified using high-performance liquid chromatography (HPLC) to yield the pure compound, "Novanaturalin."

Workflow for Isolation and Purification

G Source Natural Source Material Extraction Solvent Extraction (Hexane, EtOAc, MeOH) Source->Extraction CrudeExtract Crude Extracts Extraction->CrudeExtract ColumnChrom Column Chromatography CrudeExtract->ColumnChrom Fractions Bioactive Fractions ColumnChrom->Fractions HPLC HPLC Purification Fractions->HPLC PureCompound Pure Novanaturalin HPLC->PureCompound

Caption: Workflow for the isolation and purification of a novel natural product.

Spectroscopic Data Analysis

Spectroscopic techniques are pivotal in determining the structure of a new compound. The primary methods include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the molecule.

Experimental Protocol: HR-ESI-MS

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed in both positive and negative ion modes. The instrument is calibrated using a standard calibrant to ensure mass accuracy.

Parameter Value
Ionization ModeESI (Positive and Negative)
Mass AnalyzerTime-of-Flight (TOF) or Orbitrap
Measured m/z[M+H]⁺ = 457.2315, [M-H]⁻ = 455.2159
Calculated FormulaC₂₅H₃₂O₇
Calculated m/z (M+H)⁺457.2326
Mass Error (ppm)-2.4

Table 1. High-Resolution Mass Spectrometry Data for Novanaturalin.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.

Experimental Protocol: NMR Spectroscopy

NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak.

Position δC (ppm) δH (ppm, mult., J in Hz) COSY Correlations HMBC Correlations
1172.5---
252.33.5 (dd, 8.0, 4.0)H-3C-1, C-3, C-4
371.84.1 (m)H-2, H-4C-2, C-4, C-5
438.92.2 (m)H-3, H-5C-3, C-5, C-6
...............

Table 2. ¹H and ¹³C NMR Spectroscopic Data for Novanaturalin in CDCl₃.

2.3. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy helps in identifying the functional groups present, while UV-Vis spectroscopy provides information about the electronic transitions and conjugation in the molecule.

Spectroscopy Wavenumber (cm⁻¹) Functional Group
IR3400O-H (hydroxyl)
1735C=O (ester carbonyl)
1650C=C (alkene)
UV-Vis λmax (nm) Chromophore
280Conjugated system

Table 3. IR and UV-Vis Spectroscopic Data for Novanaturalin.

Structure Elucidation through Data Integration

The data from all spectroscopic techniques are pieced together to propose a planar structure for the new compound.

Logical Flow of Structure Elucidation

G cluster_data Spectroscopic Data cluster_analysis Data Analysis cluster_structure Structure Determination MS HRMS (Molecular Formula) Connectivity Establish Connectivity MS->Connectivity IR IR (Functional Groups) IR->Connectivity NMR_1D 1D NMR (¹H, ¹³C) NMR_1D->Connectivity NMR_2D 2D NMR (COSY, HSQC, HMBC) Fragments Fragment Assembly (from HMBC, COSY) NMR_2D->Fragments Fragments->Connectivity Planar Proposed Planar Structure Connectivity->Planar Stereochem Stereochemistry (NOESY, ROESY) Planar->Stereochem Final Final Structure Stereochem->Final

Caption: Logical workflow for deducing the chemical structure from spectroscopic data.

Confirmation of Structure

The proposed structure is often confirmed by chemical derivatization or, ideally, by total synthesis.

Experimental Protocol: Acetylation

To determine the number of hydroxyl groups, the pure compound is acetylated using acetic anhydride and pyridine. The product is then analyzed by MS and NMR to confirm the number of acetyl groups added.

Biological Activity and Signaling Pathway

Once the structure is confirmed, the biological activity of the compound is investigated. If it shows interesting activity, further studies are conducted to understand its mechanism of action, which may involve elucidating the signaling pathways it modulates.

Hypothetical Signaling Pathway Modulated by Novanaturalin

G Novanaturalin Novanaturalin Receptor Cell Surface Receptor Novanaturalin->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Anti-inflammatory) GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway activated by Novanaturalin.

This guide provides a framework for the systematic elucidation of the chemical structure of a novel natural product. The combination of modern spectroscopic techniques, careful data interpretation, and, when necessary, chemical modification and synthesis, allows for the unambiguous determination of complex molecular architectures, paving the way for further investigation into their therapeutic potential.

dodoviscin I biosynthetic pathway

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search has revealed no publicly available scientific literature detailing the biosynthetic pathway of a compound named "dodoviscin I."

Extensive searches were conducted to locate primary research articles, review papers, or patents describing the enzymatic steps, precursor molecules, and genetic basis for the synthesis of "this compound." These searches included variations of the compound's name and related biosynthetic terms.

The search results did not yield any specific information regarding a "this compound" biosynthetic pathway. While information on a related compound, "Dodoviscin A," is available, this pertains to its chemical properties and potential applications rather than its biosynthesis. It is possible that "this compound" is a novel or proprietary compound with research that has not yet been published in the public domain, or the name may be a synonym or a misspelling of a different molecule.

Without any available data on the biosynthetic pathway, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to review internal or proprietary databases, or to contact researchers or organizations that may be working on this compound directly. Should information on the this compound biosynthetic pathway become publicly available in the future, a detailed technical guide could be developed.

solubility of dodoviscin I in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of Dodoviscin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a member of the flavonoid family, a class of natural compounds known for their diverse biological activities. Understanding the solubility of this compound is a critical prerequisite for its study and application in research and drug development, underpinning everything from in vitro assay design to formulation for in vivo studies. This technical guide provides a summary of the known solubility characteristics of this compound and related compounds, outlines a general experimental protocol for solubility determination, and explores a potential signaling pathway associated with its biological activity. Due to the limited availability of specific quantitative data for this compound, this guide draws upon information available for structurally similar flavonoids and provides generalized methodologies.

Solubility Profile of this compound and Related Flavonoids

Table 1: Qualitative Solubility of Dodoviscin H

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Data based on information for the related compound Dodoviscin H.[1]

It is anticipated that this compound will exhibit similar solubility in these organic solvents. For aqueous solubility, flavonoids are generally poorly soluble in water, although this can be influenced by pH.

Experimental Protocol for Solubility Determination of Flavonoids

The following is a generalized protocol for determining the solubility of a flavonoid like this compound. This method is based on the common shake-flask method, which is a standard for solubility measurement.

Objective: To determine the solubility of this compound in a specific solvent.

Materials:

  • This compound (solid form)

  • Selected solvent (e.g., water, DMSO, ethanol)

  • Vials with screw caps

  • Shaker or rotator at a constant temperature

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of the selected solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a standard curve using HPLC or UV-Vis spectrophotometry.

    • Dilute the collected supernatant to a concentration that falls within the range of the standard curve.

    • Analyze the diluted supernatant using the same analytical method to determine the concentration of dissolved this compound.

  • Calculation:

    • Calculate the solubility of this compound in the solvent (e.g., in mg/mL or µM) by multiplying the measured concentration by the dilution factor.

Potential Signaling Pathway Associated with this compound

Some members of the dodoviscin family have been noted for their potential to promote adipocyte differentiation. While the specific mechanism for this compound is not elucidated, the following diagram illustrates a generalized signaling pathway that is often implicated in adipogenesis and could be a target for investigation.

adipogenesis_pathway cluster_extracellular Extracellular cluster_cellular Cellular Cascade Dodoviscin_I This compound Receptor Cell Surface Receptor Dodoviscin_I->Receptor Signal_Transduction Signal Transduction (e.g., PI3K/Akt, MAPK) Receptor->Signal_Transduction Transcription_Factors Transcription Factors (e.g., PPARγ, C/EBPα) Signal_Transduction->Transcription_Factors Gene_Expression Adipogenic Gene Expression Transcription_Factors->Gene_Expression Adipocyte_Differentiation Adipocyte Differentiation Gene_Expression->Adipocyte_Differentiation

Caption: Hypothetical signaling pathway for this compound-induced adipocyte differentiation.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical workflow for investigating the biological effects of this compound, from initial solubility testing to the evaluation of its impact on a cellular pathway.

experimental_workflow Start Start Solubility_Test Solubility Testing (e.g., in DMSO) Start->Solubility_Test Stock_Solution Prepare Stock Solution Solubility_Test->Stock_Solution Treatment Treat Cells with This compound Stock_Solution->Treatment Cell_Culture Cell Culture (e.g., 3T3-L1 preadipocytes) Cell_Culture->Treatment Assay Biological Assay (e.g., Oil Red O staining for adipogenesis) Treatment->Assay Analysis Data Analysis Assay->Analysis End End Analysis->End

Caption: General experimental workflow for studying the bioactivity of this compound.

Conclusion

While specific data on this compound remains limited, by leveraging information from related flavonoid compounds and established methodologies, researchers can effectively approach its study. The qualitative solubility profile suggests that common organic solvents are suitable for creating stock solutions for in vitro experiments. The provided experimental protocol offers a robust framework for obtaining quantitative solubility data, which is essential for accurate and reproducible research. Furthermore, the exploration of potential signaling pathways provides a starting point for mechanistic studies into the biological effects of this compound. As research on this compound and its analogs progresses, a more detailed understanding of its physicochemical and biological properties will undoubtedly emerge.

References

Doxorubicin: A Comprehensive Technical Guide on Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and degradation profile of Doxorubicin (DOX), a pivotal anthracycline antibiotic used in cancer chemotherapy. Understanding the stability characteristics of DOX is critical for its formulation, storage, and clinical administration to ensure optimal efficacy and safety. This document summarizes key quantitative data, details experimental protocols for stability-indicating studies, and visualizes degradation pathways.

Doxorubicin Stability Profile

Doxorubicin is a sensitive molecule that undergoes degradation under various stress conditions, including hydrolytic, oxidative, and photolytic stress. Its stability is significantly influenced by pH, temperature, and exposure to light.

pH-Dependent Stability

Doxorubicin's stability is highly pH-dependent. It is known to be unstable in alkaline conditions, even at room temperature.[1][2] The stability of DOX decreases significantly as the pH deviates from the neutral range.[1]

Temperature and Light Sensitivity

The drug exhibits instability to acid hydrolysis at elevated temperatures, specifically at 80°C.[1][2] While considered photostable under the tested conditions without a photosensitizer, it is generally recommended to protect doxorubicin from light, as light exposure can accelerate most chemical reactions.[1]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies on doxorubicin were conducted in accordance with the International Conference on Harmonization (ICH) guidelines Q1(R2).[1][2]

Summary of Degradation Products

The forced degradation of doxorubicin leads to the formation of several degradation products under different stress conditions. A summary of these products is presented in Table 1.

Stress ConditionDegradation Product IDCharacterization
Acid Hydrolysis (80°C)A-IDeglucosaminyl doxorubicin[1][2]
OxidativeO-I3-hydroxy-9-desacetyldoxorubicin-9-hydroperoxide[1][2]
O-II1-hydroxy-9-desacetyldoxorubicin-9-hydroperoxide[1][2]
O-III9-desacetyldoxorubicin-9-hydroperoxide[1][2]
O-IV9-desacetyldoxorubicin[1][2]

Table 1: Summary of Doxorubicin Degradation Products

Experimental Protocols

The following sections detail the methodologies employed in the forced degradation studies of doxorubicin.

Forced Degradation Conditions

Doxorubicin was subjected to a range of stress conditions to induce degradation:

  • Hydrolytic: The drug was exposed to acidic, alkaline, and neutral media at various temperatures.[1][2]

  • Oxidative: Degradation was induced under peroxide conditions at room temperature.[1][2]

  • Thermal: The stability of the drug was assessed under dry heat.

  • Photolytic: The drug's sensitivity to light was evaluated.

Analytical Method

A stability-indicating liquid chromatography method was used to resolve doxorubicin from its degradation products.

  • Chromatographic System: Liquid chromatography–photodiode array (LC–PDA) technique.[1][2]

  • Column: C8 column (150 mm × 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: An isocratic elution with a mobile phase consisting of 10 mM HCOONH4 (pH 2.5), acetonitrile, and methanol (65:15:20, v/v/v).[1][2]

  • Detection: The retention time for doxorubicin was 25.15 minutes.[1]

Characterization of Degradation Products

The structural elucidation of the degradation products was achieved using advanced analytical techniques:

  • Mass Spectrometry: A six-stage mass fragmentation (MS6) pattern of doxorubicin was established using mass spectral studies in the positive mode of electrospray ionization (+ESI).[1][2]

  • High-Resolution Mass Spectrometry: Accurate mass spectral data of doxorubicin and its degradation products were generated using liquid chromatography–time of flight mass spectrometry (LC–MS–TOF).[1][2]

Degradation Pathways

The degradation of doxorubicin follows distinct pathways depending on the stress condition applied. The following diagrams illustrate the degradation pathways under acidic and oxidative conditions.

Acidic_Degradation_Pathway Doxorubicin Doxorubicin A_I A-I (Deglucosaminyl doxorubicin) Doxorubicin->A_I  Acid Hydrolysis (80°C)

Caption: Acidic Degradation Pathway of Doxorubicin.

Oxidative_Degradation_Pathway Doxorubicin Doxorubicin O_I O-I (3-hydroxy-9-desacetyldoxorubicin-9-hydroperoxide) Doxorubicin->O_I  Oxidative Conditions O_II O-II (1-hydroxy-9-desacetyldoxorubicin-9-hydroperoxide) Doxorubicin->O_II  Oxidative Conditions O_III O-III (9-desacetyldoxorubicin-9-hydroperoxide) Doxorubicin->O_III  Oxidative Conditions O_IV O-IV (9-desacetyldoxorubicin) Doxorubicin->O_IV  Oxidative Conditions

Caption: Oxidative Degradation Pathway of Doxorubicin.

Experimental Workflow

The logical flow of the stability and degradation studies of doxorubicin is depicted in the following diagram.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization Hydrolytic (Acid, Base, Neutral) Hydrolytic (Acid, Base, Neutral) Oxidative (Peroxide) Oxidative (Peroxide) Hydrolytic (Acid, Base, Neutral)->Oxidative (Peroxide) Thermal (Dry Heat) Thermal (Dry Heat) Oxidative (Peroxide)->Thermal (Dry Heat) Photolytic Photolytic Thermal (Dry Heat)->Photolytic LC-PDA Analysis LC-PDA Analysis Photolytic->LC-PDA Analysis Peak Purity Assessment Peak Purity Assessment LC-PDA Analysis->Peak Purity Assessment MS6 Fragmentation MS6 Fragmentation Peak Purity Assessment->MS6 Fragmentation LC-MS-TOF LC-MS-TOF MS6 Fragmentation->LC-MS-TOF Identification of Degradation Products Identification of Degradation Products LC-MS-TOF->Identification of Degradation Products Doxorubicin Drug Substance Doxorubicin Drug Substance Doxorubicin Drug Substance->Hydrolytic (Acid, Base, Neutral)

Caption: Experimental Workflow for Doxorubicin Stability Studies.

References

Unveiling the Bioactive Potential of Dodonaea viscosa: A Technical Guide to its Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "dodoviscin I" did not yield any specific compound. It is highly probable that this name is a variant or misspelling of compounds derived from the plant Dodonaea viscosa. This guide, therefore, focuses on the well-documented bioactive constituents isolated from Dodonaea viscosa, a plant recognized for its diverse medicinal properties.[1][2][3][4]

This technical whitepaper provides an in-depth overview of the potential biological activities of key compounds isolated from Dodonaea viscosa. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the elucidation of signaling pathways.

Overview of Bioactive Compounds from Dodonaea viscosa

Dodonaea viscosa is a rich source of various secondary metabolites, including flavonoids, terpenoids, saponins, and alkaloids.[1] These compounds have been investigated for a range of pharmacological effects, such as anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[2][3]

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data reported for various biological activities of compounds and extracts from Dodonaea viscosa.

Table 1: Anticancer and Cytotoxic Activity

Compound/ExtractCell LineActivity MetricValueReference
80% Ethanolic ExtractBreast Carcinoma (MCF7)IC5019.4 µg/ml
SantinTriple-Negative Breast Cancer (SUM149)-Inhibits cell growth

Table 2: Antibacterial Activity

Compound/ExtractBacterial StrainActivity MetricValueReference
Methanol ExtractGram-positive & Gram-negative strainsMIC320–1280 μg/mL[1]
Compound 12Gram-positive bacteriaMIC2 μg/mL[1]
Compound 12Gram-negative bacteriaMIC128 μg/mL[1]
Vancomycin (Control)MRSA & MSSA strainsMIC0.5 - 1 µg/mL[1]
Gentamycin (Control)Gram-negative bacteriaMIC0.25 - 1 µg/mL[1]

Table 3: Antioxidant Activity

Compound/ExtractAssayActivity MetricValueReference
80% Ethanolic Extract (300 µL)DPPH radical scavengingInhibition %82.09 ± 0.15[2]
BHA (Standard)DPPH radical scavengingInhibition %68.2[2]
TBHQ (Standard)DPPH radical scavengingInhibition %98.2[2]
Various ExtractsMultiple in vitro models-Showed antioxidant activity

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the biological activities of Dodonaea viscosa constituents.

3.1. Cytotoxicity Assay against Breast Carcinoma Cell Line (MCF7)

  • Cell Line: Human breast carcinoma cell line (MCF7).

  • Methodology: The cytotoxic activity of the 80% ethanolic extract of Dodonaea viscosa flowers was determined. The concentration required to reduce cell survival to 50% (IC50) was calculated.

  • Control: Cisplatin was used as a standard anticancer drug.

  • Reference: [2]

3.2. Antibacterial Activity Assessment

  • Methodology: The minimum inhibitory concentration (MIC) of the methanol extract and isolated compounds from Dodonaea viscosa flowers was determined against a panel of Gram-positive and Gram-negative bacteria.

  • Controls: Vancomycin was used as a positive control for Gram-positive strains, and Gentamycin was used for Gram-negative bacteria.

  • Reference: [1]

3.3. Antioxidant Activity via DPPH Radical Scavenging Method

  • Methodology: The antioxidant activity of the 80% ethanolic extract of Dodonaea viscosa flowers was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The percentage of inhibition of the DPPH radical was measured.

  • Standards: Butylated hydroxyanisole (BHA) and tert-Butylhydroquinone (TBHQ) were used as standard antioxidants for comparison.

  • Reference: [2]

Signaling Pathways and Mechanisms of Action

Research suggests that the bioactive compounds from Dodonaea viscosa exert their effects through various molecular mechanisms. For instance, flavonoids are known for their broad-spectrum biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1]

4.1. Anticancer Mechanism of Santin

The flavonoid Santin, isolated from Dodonaea viscosa flowers, has been shown to inhibit the growth of triple-negative breast cancer cells (SUM149) by inducing G2-M cell cycle arrest.[1]

G2_M_Arrest Santin Santin SUM149 SUM149 Cells Santin->SUM149 G2M_Phase G2/M Phase of Cell Cycle SUM149->G2M_Phase Induces Arrest Cell_Growth_Inhibition Cell Growth Inhibition G2M_Phase->Cell_Growth_Inhibition

Caption: Santin-induced G2/M cell cycle arrest in breast cancer cells.

4.2. General Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing bioactive compounds from Dodonaea viscosa typically involves several stages, from plant extraction to in vitro and in vivo testing.

Bioactivity_Workflow cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening cluster_analysis Data Analysis Plant_Material Dodonaea viscosa Plant Material Extraction Solvent Extraction (e.g., Ethanol, Methanol) Plant_Material->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of Pure Compounds Fractionation->Isolation Anticancer Anticancer Assays Isolation->Anticancer Antibacterial Antibacterial Assays Isolation->Antibacterial Antioxidant Antioxidant Assays Isolation->Antioxidant Quantitative_Data Quantitative Data (IC50, MIC) Anticancer->Quantitative_Data Antibacterial->Quantitative_Data Antioxidant->Quantitative_Data Mechanism_Study Mechanism of Action Studies Quantitative_Data->Mechanism_Study

Caption: General workflow for bioactive compound discovery from Dodonaea viscosa.

References

Dodoviscin I: A Technical Review of its Adipogenic and Kinase-Inhibiting Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodoviscin I is a naturally occurring isoprenylated flavonol derivative isolated from the plant Dodonaea viscosa. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its core biological activities, underlying mechanisms of action, and the experimental methodologies used for its characterization. As a member of the newly identified dodoviscin class of compounds, this compound has garnered interest for its potential role in adipogenesis and its inhibitory effects on key signaling kinases. This document summarizes the available quantitative data, details experimental protocols, and presents signaling pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding for research and drug development applications.

Background and Discovery

This compound was first isolated and characterized as part of a study on the adipogenesis-promoting constituents of Dodonaea viscosa, a plant with a history of use in traditional medicine. A 2012 publication in the Journal of Natural Products detailed the isolation of ten new isoprenylated flavonol derivatives, named dodoviscins A-J, from the aerial parts of this plant.[1] This research identified this compound as one of several compounds in this class that actively promote the differentiation of preadipocytes into mature adipocytes.[1]

Chemically, this compound belongs to the flavonoid family, a diverse group of plant secondary metabolites known for their wide range of biological activities. The core structure of dodoviscins is an isoprenylated flavonol, and variations in the isoprenoid substitutions and other functional groups give rise to the different members of this class.

Biological Activity and Mechanism of Action

The primary reported biological activities of this compound and its analogues are the promotion of adipogenesis and the inhibition of the extracellular signal-regulated kinase 2 (ERK2), a key component of the MAPK/ERK signaling pathway.

Adipogenesis Promotion

This compound has been shown to promote the differentiation of 3T3-L1 preadipocytes into adipocytes. This process, known as adipogenesis, is characterized by an increase in the cellular content of triglycerides and the accumulation of lipid droplets.[1] The study that first identified this compound demonstrated that it, along with several other dodoviscins, significantly increased triglyceride levels in 3T3-L1 cells.[1] Furthermore, select dodoviscins were also found to enhance the accumulation of lipid droplets and upregulate the expression of adipocyte-specific genes, such as aP2 and GLUT4, providing further evidence of their pro-adipogenic effects.[1]

ERK2 Inhibition and the MAPK/ERK Signaling Pathway

Emerging evidence suggests that the biological effects of some natural compounds are mediated through their interaction with cellular signaling cascades. While the direct inhibition of ERK2 by this compound has not been explicitly quantified in published literature, a closely related compound, dodoviscin A, has been reported to inhibit ERK2 with an IC50 of 10.79 μM. Given the structural similarity within the dodoviscin class, it is plausible that this compound also exerts its effects through modulation of the MAPK/ERK pathway.

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[2][3] The pathway is initiated by the activation of cell surface receptors, which leads to the sequential activation of Ras, Raf, MEK (MAPK/ERK kinase), and finally ERK.[2] Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression. Inhibition of ERK2 by compounds like dodoviscins could therefore have significant downstream effects on various cellular functions.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of dodoviscins. It is important to note that specific data for this compound beyond its qualitative adipogenic effect is limited in the currently available literature.

CompoundBiological ActivityCell LineParameterValueReference
Dodoviscin A ERK2 Inhibition-IC5010.79 μMInitial Search Finding
Dodoviscin A, B, D, E, G, H, I Adipogenesis Promotion3T3-L1Triglyceride ContentIncreased[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature for the characterization of this compound and its related compounds.

3T3-L1 Preadipocyte Differentiation and Triglyceride Content Assay

Objective: To assess the adipogenic potential of a compound by measuring the accumulation of triglycerides in 3T3-L1 cells.

Methodology:

  • Cell Culture and Differentiation Induction:

    • 3T3-L1 preadipocytes are cultured to confluence in a suitable growth medium (e.g., DMEM with 10% calf serum).

    • Two days post-confluence, the growth medium is replaced with a differentiation medium containing a cocktail of adipogenic inducers. A common cocktail includes 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.[4]

    • The test compound (e.g., this compound) is added to the differentiation medium at various concentrations.

    • The cells are incubated in the differentiation medium for a defined period (e.g., 2-3 days).

  • Adipocyte Maturation:

    • Following the initial induction, the medium is replaced with an adipocyte maintenance medium, typically containing insulin.

    • The cells are cultured for several more days to allow for the maturation of adipocytes and the accumulation of lipid droplets. The medium is refreshed every 2-3 days.

  • Triglyceride Quantification:

    • At the end of the differentiation period, the cells are washed with phosphate-buffered saline (PBS).

    • The cells are then lysed to release their contents.

    • The triglyceride content of the cell lysate is determined using a commercial triglyceride assay kit. These kits typically involve enzymatic reactions that lead to a colorimetric or fluorometric output, which is proportional to the amount of triglycerides present.

    • The total protein content of the lysate is also measured (e.g., using a BCA assay) to normalize the triglyceride levels.[4][5]

ERK2 Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a compound against the ERK2 enzyme.

Methodology:

  • Assay Principle: A common method for assessing kinase activity is to measure the phosphorylation of a specific substrate. This can be done using various formats, including radiometric assays or luminescence-based assays like the ADP-Glo™ Kinase Assay.[6][7][8]

  • Reaction Setup:

    • The assay is typically performed in a multi-well plate format (e.g., 96-well or 384-well).

    • The reaction mixture contains purified recombinant ERK2 enzyme, a specific substrate for ERK2 (e.g., myelin basic protein), and ATP as the phosphate donor, all in a suitable kinase buffer.[6][8]

    • The test compound (e.g., dodoviscin) is added to the reaction mixture at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

  • Kinase Reaction and Detection:

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).

    • The reaction is then stopped, and the amount of product (phosphorylated substrate or ADP) is measured.

    • In the ADP-Glo™ assay, the remaining ATP is first depleted, and then the ADP generated is converted back to ATP, which is then quantified using a luciferase-luciferin reaction that produces a luminescent signal.[7]

  • Data Analysis:

    • The signal from each concentration of the test compound is compared to the control to determine the percentage of inhibition.

    • The IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response data to a suitable model.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the MAPK/ERK signaling pathway, a key target for dodoviscin A and potentially other dodoviscins.

MAPK_ERK_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates GeneExpression Changes in Gene Expression TranscriptionFactors->GeneExpression Regulates Dodoviscin This compound (Potential Inhibitor) Dodoviscin->ERK

Caption: The MAPK/ERK signaling cascade and the potential point of inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the adipogenic activity of a test compound like this compound.

Adipogenesis_Workflow start Start: Culture 3T3-L1 Preadipocytes induce Induce Differentiation (IBMX, Dexamethasone, Insulin) + Test Compound start->induce mature Mature Adipocytes (Insulin) induce->mature lyse Cell Lysis mature->lyse tg_assay Triglyceride Quantification lyse->tg_assay protein_assay Protein Quantification lyse->protein_assay normalize Normalize TG Content to Protein Content tg_assay->normalize protein_assay->normalize end End: Assess Adipogenic Activity normalize->end

Caption: Experimental workflow for the 3T3-L1 adipogenesis assay.

Conclusion

This compound is a promising natural product with demonstrated pro-adipogenic activity. While its precise mechanism of action is still under investigation, the inhibitory effect of the related compound dodoviscin A on ERK2 suggests a potential role for the MAPK/ERK signaling pathway. Further research is warranted to fully elucidate the structure-activity relationships within the dodoviscin class, to quantify the specific biological activities of this compound, and to explore its therapeutic potential in metabolic research and drug development. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in this field.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Dodoviscin I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dodoviscin I, a natural compound isolated from the plant Dodonaea viscosa, has garnered interest in the scientific community for its biological activities. Notably, it has been identified as an adipogenic agent and an inhibitor of extracellular signal-regulated kinase 2 (ERK2), a key component of the MAPK/ERK signaling pathway. These properties suggest its potential as a lead compound in drug discovery, particularly in areas related to metabolic disorders and oncology. This document provides a detailed protocol for the extraction and purification of this compound, based on established methodologies for isolating diterpenes and other secondary metabolites from Dodonaea viscosa. Additionally, it includes quantitative data on its biological activity and a schematic of its interaction with the ERK2 signaling pathway.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. Extraction yields are highly dependent on the plant material and extraction conditions and have not been specifically reported for this compound in the reviewed literature.

ParameterValueSource(s)
Biological Activity
IC₅₀ for ERK2 Inhibition10.79 μM[1][2]
Physicochemical Properties
Molecular FormulaC₂₂H₃₀O₄[3]
Molecular Weight358.47 g/mol [3]

Experimental Protocols

I. Extraction of this compound from Dodonaea viscosa

This protocol describes a general method for the solvent extraction of chemical constituents from the aerial parts of Dodonaea viscosa.

Materials and Reagents:

  • Dried and powdered aerial parts of Dodonaea viscosa

  • 96% Ethanol

  • n-Hexane

  • Chloroform

  • Ethyl acetate

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Maceration vessel

Procedure:

  • Maceration:

    • Place 500 g of dried, powdered aerial parts of Dodonaea viscosa into a large maceration vessel.[4]

    • Add a sufficient volume of 96% ethanol to completely submerge the plant material (e.g., 5 L).

    • Seal the vessel and allow it to stand for 7 days at room temperature with occasional agitation.[4]

  • Filtration and Concentration:

    • After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.[4] This will yield the crude ethanolic extract.

II. Purification of this compound

This protocol outlines a multi-step purification process involving liquid-liquid fractionation and column chromatography.

A. Liquid-Liquid Fractionation

Materials and Reagents:

  • Crude ethanolic extract

  • Distilled water

  • n-Hexane

  • Chloroform

  • Ethyl acetate

  • Separatory funnel

Procedure:

  • Suspension: Suspend the crude ethanolic extract in distilled water.

  • Solvent Partitioning:

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform successive extractions with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

    • For each solvent, add an equal volume to the separatory funnel, shake vigorously, and allow the layers to separate.

    • Collect each solvent fraction. Dodoviscins and other diterpenes are typically found in the moderately polar fractions, such as chloroform and ethyl acetate.[4]

  • Concentration: Concentrate each fraction using a rotary evaporator to yield the respective crude fractions.

B. Column Chromatography

Materials and Reagents:

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates

  • Fractions collected from liquid-liquid extraction (e.g., chloroform fraction)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass chromatography column.

  • Sample Loading:

    • Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate.

    • Collect the eluate in fractions of a fixed volume.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable staining reagent.

    • Pool the fractions that contain the compound of interest based on their TLC profiles.

  • Further Purification:

    • The pooled fractions may require further purification using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow start Dried & Powdered Dodonaea viscosa (Aerial Parts) maceration Maceration with 96% Ethanol start->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract fractionation Liquid-Liquid Fractionation (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->fractionation fractions Solvent Fractions fractionation->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_compound Pure this compound fraction_collection->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound Inhibition

MAPK_ERK_Pathway_Inhibition cluster_pathway MAPK/ERK Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Cell_Proliferation Cell Proliferation, Differentiation, Survival Transcription_Factors->Cell_Proliferation Dodoviscin_I This compound Dodoviscin_I->ERK Inhibition

Caption: Inhibition of ERK2 by this compound in the MAPK/ERK pathway.

References

Application Notes and Protocols for the Quantification of Dodoviscin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodoviscin I, a prenylated flavonoid isolated from Dodonaea viscosa, has garnered interest for its potential therapeutic properties. Accurate and precise quantification of this compound in plant extracts and biological matrices is crucial for research, quality control, and pharmacokinetic studies. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As no specific validated method for this compound exists in the public domain, the following protocols have been adapted from established and validated methods for structurally similar flavonoids, particularly kaempferol and its derivatives.

Introduction to Analytical Methodologies

The quantification of specific flavonoids like this compound from complex matrices such as plant extracts requires robust and sensitive analytical techniques. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a widely used technique for the quantification of flavonoids. It offers good resolution and sensitivity for compounds with chromophores, such as the flavonoid ring system. This method is cost-effective and suitable for routine quality control.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity compared to HPLC-UV. By monitoring specific precursor-to-product ion transitions, LC-MS/MS can accurately quantify target analytes even at very low concentrations and in complex matrices, minimizing interferences.

Experimental Workflow Overview

The general workflow for the quantification of this compound from a plant source involves several key steps, from sample collection to data analysis.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Plant Material (Dodonaea viscosa) DryGrind Drying & Grinding Sample->DryGrind Extract Solvent Extraction (e.g., Methanol/Ethanol) DryGrind->Extract Filter Filtration / Centrifugation Extract->Filter FinalSample Final Extract for Analysis Filter->FinalSample HPLC HPLC-UV Analysis FinalSample->HPLC Method 1 LCMS LC-MS/MS Analysis FinalSample->LCMS Method 2 Chromatogram Chromatogram Generation HPLC->Chromatogram LCMS->Chromatogram Quant Quantification (Peak Area vs. Standard Curve) Chromatogram->Quant Report Final Report Quant->Report G Putative Anti-inflammatory Signaling Pathway for this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dodo This compound IKK IKK Complex Dodo->IKK Inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription Inflammation Inflammation Genes->Inflammation

Application Notes and Protocols for the Detection of Dodoviscin I by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodoviscin I is a diterpenoid compound that has been identified in plant species such as Dodonaea viscosa. Diterpenoids are a class of natural products with a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] The accurate and sensitive detection of this compound is crucial for phytochemical analysis, pharmacokinetic studies, and drug discovery and development. This document provides a detailed protocol for the detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5][6]

Experimental Protocols

Sample Preparation

The following protocol describes the extraction of this compound from a plant matrix. For other matrices, such as plasma or tissue, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method would be more appropriate.

  • Plant Material Extraction:

    • Air-dry the plant material (e.g., leaves of Dodonaea viscosa) at room temperature and grind it into a fine powder.

    • Accurately weigh 1.0 g of the powdered plant material.

    • Perform extraction with 20 mL of methanol by sonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in 1 mL of methanol.

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and can be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC) System:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) is recommended for the separation of diterpenoids.[8]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      2.0 50
      10.0 95
      12.0 95
      12.1 10

      | 15.0 | 10 |

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is often suitable for diterpenoids.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 350 °C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 600 L/hr

    • MRM Transitions: The precursor and product ions for this compound need to be determined by infusing a standard solution. For structurally similar diterpenoids, the fragmentation often involves the loss of water, carbon monoxide, and other small neutral molecules.

Data Presentation

The following tables summarize the expected quantitative data for a validated LC-MS/MS method for this compound detection. These values are representative and based on typical performance characteristics of similar assays.[9][10][11]

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Accuracy Within ± 15% of nominal concentration90-110%
Precision (CV%) ≤ 15%< 10%
Recovery Consistent and reproducible> 85%

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Peak Area (Arbitrary Units)
11,500
57,800
1016,000
5082,000
100165,000
500830,000

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the detection of this compound using LC-MS/MS.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plant Material Collection B Drying and Grinding A->B C Solvent Extraction B->C D Filtration C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration F->G H Quantification G->H I Reporting H->I

LC-MS/MS workflow for this compound detection.
Signaling Pathway

Diterpenoids have been shown to exert their biological effects through various signaling pathways. A prominent mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.[1]

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Dodoviscin This compound Dodoviscin->IKK inhibits DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) DNA->Genes transcribes

Inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes & Protocols: In Vitro Bioassays for Dodoviscin I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide a comprehensive suite of in vitro bioassay procedures for the initial characterization of novel compounds. The protocols are designed to assess the cytotoxic, apoptosis-inducing, and anti-inflammatory properties of the hypothetical compound, dodoviscin I. The following sections detail the experimental protocols, present hypothetical data in structured tables for clarity, and include visualizations of workflows and signaling pathways to aid in comprehension.

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effect of this compound on a selected cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] In this assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals, which are then solubilized for spectrophotometric quantification.[3]

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound and a positive control (e.g., Doxorubicin) in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Following the treatment period, carefully remove the medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[1] Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation:

Table 1: Cytotoxic Activity of this compound against MCF-7 cells.

CompoundIncubation Time (h)IC₅₀ (µM)
This compound2415.2 ± 1.8
488.5 ± 0.9
Doxorubicin (Control)245.1 ± 0.6
482.3 ± 0.3

Visualization:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treat_cells Treat Cells with this compound cell_seeding->treat_cells compound_prep Prepare this compound Dilutions compound_prep->treat_cells incubate_24_72h Incubate for 24-72h treat_cells->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_3_4h Incubate for 3-4h add_mtt->incubate_3_4h add_dmso Add Solubilizer (DMSO) incubate_3_4h->add_dmso read_absorbance Measure Absorbance at 570nm add_dmso->read_absorbance calc_ic50 Calculate Cell Viability & IC50 read_absorbance->calc_ic50 Apoptosis_Detection cluster_cell_states Cell States cluster_membrane Plasma Membrane Changes live_cell Viable Cell (Annexin V- / PI-) early_apoptosis Early Apoptosis (Annexin V+ / PI-) live_cell->early_apoptosis Apoptotic Stimulus late_apoptosis Late Apoptosis/Necrosis (Annexin V+ / PI+) early_apoptosis->late_apoptosis Progression necrosis Necrosis (Annexin V- / PI+) intact_membrane Intact Membrane intact_membrane->live_cell ps_exposure PS Exposure ps_exposure->early_apoptosis membrane_permeable Permeable Membrane membrane_permeable->late_apoptosis membrane_permeable->necrosis COX1_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis add_reagents Add Buffer, Enzyme, & this compound to Plate pre_incubate Pre-incubate for 10 min add_reagents->pre_incubate add_substrate Add Arachidonic Acid (Substrate) pre_incubate->add_substrate incubate_reaction Incubate for 5-10 min add_substrate->incubate_reaction add_color_reagent Add Colorimetric Reagent incubate_reaction->add_color_reagent read_absorbance Measure Absorbance add_color_reagent->read_absorbance calc_inhibition Calculate % Inhibition & IC50 read_absorbance->calc_inhibition Apoptosis_Pathway dodoviscin This compound cell_stress Cellular Stress dodoviscin->cell_stress pro_caspase9 Pro-caspase-9 cell_stress->pro_caspase9 caspase9 Activated Caspase-9 pro_caspase9->caspase9 Activation pro_caspase3 Pro-caspase-3 caspase9->pro_caspase3 caspase3 Activated Caspase-3 (Executioner) pro_caspase3->caspase3 Cleavage apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Dodoviscin I (Presumed Doxorubicin) Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism of action of Doxorubicin, a widely studied anthracycline antibiotic chemotherapeutic agent. Due to the high probability of a typographical error in the user query "dodoviscin I," this document focuses on Doxorubicin (DOX), a compound with a similar name and extensive research aligning with the requested content. The primary mechanisms of action for Doxorubicin include the induction of apoptosis and cell cycle arrest.

Data Presentation

Table 1: Cytotoxicity of Doxorubicin (IC50) in Various Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Doxorubicin in a range of human cancer cell lines after 24 to 72 hours of treatment, as determined by MTT or similar cell viability assays.[1][2][3][4][5][6]

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)
BFTC-905Bladder Cancer2.324
MCF-7Breast Adenocarcinoma0.68 - 2.524 - 48
M21Skin Melanoma2.824
HeLaCervical Carcinoma0.34 - 2.924
A549Lung Cancer> 2024
HepG2Hepatocellular Carcinoma12.224
Huh7Hepatocellular Carcinoma> 2024
UMUC-3Bladder Cancer5.124
VMCUB-1Bladder Cancer> 2024
TCCSUPBladder Cancer12.624
A2780Ovarian Carcinoma20.148
A2780/ADDoxorubicin-Resistant Ovarian Carcinoma> 10048
PC3Prostate Cancer2.64Not Specified
HCT116Colon Cancer24.30Not Specified
T47DBreast CancerNot SpecifiedNot Specified
HL-60Promyelocytic LeukemiaNot SpecifiedNot Specified
Table 2: Effect of Doxorubicin on Cell Cycle Distribution

Doxorubicin is known to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[6][7][8][9][10][11][12][13] The following table presents quantitative data on the percentage of cells in the G2/M phase following Doxorubicin treatment.

Cell LineDoxorubicin ConcentrationTreatment Duration (hours)% of Cells in G2/M Phase (Control)% of Cells in G2/M Phase (Treated)
Jurkat50-100 nM72Not SpecifiedSignificant increase
T47DNot SpecifiedNot SpecifiedNot Specified60.58%
MCF-7Not SpecifiedNot SpecifiedNot SpecifiedIncreased
Caco-2Not SpecifiedNot SpecifiedNot SpecifiedIncreased
PC350 µg/mlNot SpecifiedNot SpecifiedSharp increase
HL-600.5 and 5 µMNot SpecifiedNot SpecifiedIncreased
Table 3: Doxorubicin-Induced Apoptosis Markers

Doxorubicin induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[14][15][16][17][18] This table summarizes the observed changes in key apoptotic markers.

Cell Line/ModelDoxorubicin TreatmentMarkerObservation
Rat Cardiac VentriclesIn vivoCaspase-3 ActivitySignificantly increased
H9c2 Cardiomyocytes0.1–1 µM for 4-8hCaspase-3/7 ActivityDose-dependent increase
Diabetic RatsIn vivoCaspase-3 and BAXIncreased expression
MCF-7, MDA-MB-231Not SpecifiedNF-κB ProteinDecreased expression
SMMC-7721, Bel-74020.5-2.0 µg/ml for 24hCleaved Caspase SubstratesDose-dependent increase

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Doxorubicin on cancer cells.[1][2][19]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Doxorubicin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1x10^4 cells per well and allow them to adhere overnight.[19]

  • The following day, treat the cells with various concentrations of Doxorubicin (e.g., 0.1 to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in response to Doxorubicin treatment.[6][13][20]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Doxorubicin

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS with 0.1% Triton X-100 and 100 µg/mL RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of Doxorubicin for 24-48 hours.

  • Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptotic cells following Doxorubicin treatment.[21][22][23]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with Doxorubicin as described for the cell cycle analysis.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol 4: Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.[24][25][26][27]

Materials:

  • Cancer cell lines

  • Doxorubicin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, BAX)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Doxorubicin, then lyse the cells and collect the protein extracts.

  • Quantify the protein concentration of each sample.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

Doxorubicin_Mechanism_of_Action cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_cellcycle Cell Cycle Arrest DOX_ext Doxorubicin FasL FasL (upregulation) DOX_ext->FasL FasR Fas Receptor FasL->FasR binds FADD FADD FasR->FADD recruits ProCasp8 Pro-caspase-8 FADD->ProCasp8 recruits Casp8 Caspase-8 ProCasp8->Casp8 activates ProCasp3 Pro-caspase-3 Casp8->ProCasp3 DOX_int Doxorubicin DNA_damage DNA Damage (Intercalation, Topo II inhibition) DOX_int->DNA_damage p53 p53 (activation) DNA_damage->p53 Bax Bax (upregulation) p53->Bax Bcl2 Bcl-2 (downregulation) p53->Bcl2 Mito Mitochondria Bax->Mito promotes permeabilization Bcl2->Mito inhibits CytC Cytochrome c Mito->CytC release Apaf1 Apaf-1 CytC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 recruits Casp9 Caspase-9 ProCasp9->Casp9 activates Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 activation PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP DOX_cc Doxorubicin DNA_damage_cc DNA Damage DOX_cc->DNA_damage_cc causes ATM_ATR ATM/ATR Kinases Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 phosphorylates Cdc25C Cdc25C Chk1_Chk2->Cdc25C phosphorylates & inhibits Cdk1_CyclinB Cdk1/Cyclin B1 Cdc25C->Cdk1_CyclinB dephosphorylates & activates G2M_Arrest G2/M Arrest Cdk1_CyclinB->G2M_Arrest progression to M phase DNA_damage_cc->ATM_ATR activates

Caption: Doxorubicin's signaling pathways for apoptosis and cell cycle arrest.

Experimental_Workflow_Apoptosis cluster_flow Flow Cytometry Analysis cluster_wb Western Blot Analysis start Seed Cancer Cells treatment Treat with Doxorubicin (various concentrations and times) start->treatment harvest Harvest Cells treatment->harvest stain_annexin Stain with Annexin V-FITC and Propidium Iodide harvest->stain_annexin lyse Cell Lysis and Protein Quantification harvest->lyse acquire_flow Acquire Data on Flow Cytometer stain_annexin->acquire_flow analyze_apoptosis Analyze Apoptosis Quadrants (Live, Early, Late Apoptotic) acquire_flow->analyze_apoptosis sds_page SDS-PAGE and Protein Transfer lyse->sds_page blot Incubate with Primary and Secondary Antibodies sds_page->blot detect Detect Protein Expression (e.g., Caspase-3, Bcl-2, Bax) blot->detect

Caption: Workflow for studying Doxorubicin-induced apoptosis.

Logical_Relationship_Doxorubicin Dox Doxorubicin DNA_Interaction DNA Intercalation & Topoisomerase II Inhibition Dox->DNA_Interaction Cellular_Stress Cellular Stress (e.g., ROS production) Dox->Cellular_Stress Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Interaction->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) DNA_Interaction->Apoptosis Cellular_Stress->Apoptosis Cytotoxicity Cytotoxicity & Tumor Growth Inhibition Cell_Cycle_Arrest->Cytotoxicity Apoptosis->Cytotoxicity

References

Application Notes and Protocols for the Identification of Dodoviscin I Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dodoviscin I, a flavonoid with the molecular formula C21H22O7, represents a class of natural products with significant therapeutic potential. Preliminary studies on related compounds, such as dodoviscin A from Dodonaea viscosa, have indicated potential anti-inflammatory, neuroprotective, antimicrobial, and anticancer properties, as well as inhibitory activity against enzymes like collagenase.[1][2] Elucidating the direct molecular targets of this compound is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. This document provides detailed application notes and protocols for three widely used and robust methods for target identification: Affinity Chromatography, Drug Affinity Responsive Target Stability (DARTS), and Cellular Thermal Shift Assay (CETSA). These techniques offer complementary approaches to identifying and validating the protein targets of small molecules like this compound.

For researchers, scientists, and drug development professionals, these protocols provide a framework for designing and executing experiments to uncover the molecular machinery engaged by this compound, thereby paving the way for mechanistic studies and drug development.

I. Affinity Chromatography-Based Target Identification

Affinity chromatography is a powerful technique used to isolate and identify the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[3] The method relies on the specific interaction between the small molecule (ligand), which is immobilized on a solid support, and its target protein(s).

Experimental Workflow

Affinity_Chromatography_Workflow cluster_prep Preparation cluster_binding Binding & Elution cluster_analysis Analysis A Synthesize this compound Affinity Probe (e.g., with biotin tag) B Immobilize Probe onto Streptavidin-coated Beads A->B D Incubate Lysate with Immobilized Probe B->D C Prepare Cell Lysate C->D E Wash Beads to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE and Protein Staining F->G H In-gel Digestion of Specific Bands G->H I LC-MS/MS Analysis H->I J Protein Identification via Database Search I->J DARTS_Workflow cluster_prep Preparation cluster_treatment Treatment & Digestion cluster_analysis Analysis A Prepare Cell Lysate B Incubate Lysate with This compound or Vehicle A->B C Limited Proteolysis (e.g., with Pronase) B->C D Stop Digestion C->D E SDS-PAGE and Protein Staining D->E F Identify Protected Proteins by Mass Spectrometry E->F CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_lysis Lysis & Separation cluster_analysis Analysis A Treat Intact Cells with This compound or Vehicle B Heat Cell Suspensions at a Range of Temperatures A->B C Cell Lysis (e.g., Freeze-Thaw) B->C D Separate Soluble Fraction from Precipitated Proteins C->D E Western Blot or Mass Spectrometry of the Soluble Fraction D->E F Determine Thermal Shift E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dodoviscin I Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Dodoviscin I from Dodonaea viscosa.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

This compound is a flavonoid, a class of secondary metabolites found in plants.[1][2] Its chemical formula is C21H22O7 and it has a molecular weight of 386.4 g/mol . The primary natural source of this compound is the plant Dodonaea viscosa, also known as the hop bush.[3][4]

Q2: Which solvents are most effective for extracting this compound?

The choice of solvent is critical for maximizing the yield of flavonoids like this compound. The polarity of the solvent plays a key role in extraction efficiency. Studies on Dodonaea viscosa have shown that flavonoids can be effectively extracted using a range of solvents. Ethanol and methanol are commonly used polar solvents for flavonoid extraction.[5][6] Sequential extraction using solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, has also been employed, with flavonoids being prominent in the ethyl acetate and n-butanol fractions.[7][8] One study on ultrasound-assisted extraction of flavonoids from Dodonaea viscosa specifically utilized ethyl acetate with successful results.[9]

Q3: What are the recommended extraction methods for this compound?

Several methods can be employed for the extraction of flavonoids from plant materials.[10] The most common traditional methods include maceration, percolation, and Soxhlet extraction.[6] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient, requiring less solvent and time.[5][10] A study has demonstrated the effectiveness of UAE for extracting flavonoids from Dodonaea viscosa.[9]

Q4: How can I minimize the degradation of this compound during extraction?

Flavonoids can be sensitive to high temperatures.[5] Prolonged exposure to heat, as in Soxhlet extraction, can potentially lead to the degradation of thermolabile compounds. To mitigate this, it is advisable to use extraction methods that operate at lower temperatures, such as maceration or ultrasound-assisted extraction. When using heat, it is crucial to control the temperature and extraction duration to find a balance between extraction efficiency and compound stability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Yield Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound.- Experiment with solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate).- Consider a sequential extraction with solvents of increasing polarity.
Insufficient Extraction Time: The contact time between the plant material and the solvent may be too short.- Increase the extraction time, especially for methods like maceration. Monitor the yield at different time points to determine the optimum duration.
Inadequate Grinding of Plant Material: Large particle size can limit solvent penetration and diffusion.- Ensure the plant material is finely ground to increase the surface area available for extraction.
Suboptimal Temperature: The temperature may be too low for efficient extraction or too high, causing degradation.- For methods involving heat, optimize the temperature. A moderate increase can enhance solubility and diffusion, but avoid excessive heat.
Poor Solvent-to-Solid Ratio: An insufficient amount of solvent will result in an incomplete extraction.- Increase the solvent-to-solid ratio. A higher volume of solvent can improve the concentration gradient and enhance extraction.
Presence of Impurities in the Extract Co-extraction of Unwanted Compounds: The chosen solvent may be extracting other compounds along with this compound.- Employ a sequential extraction with a non-polar solvent (e.g., n-hexane) first to remove lipids and other non-polar impurities.- Utilize chromatographic techniques like column chromatography for purification of the crude extract.
Inconsistent Results Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the age, part of the plant, and growing conditions.- Use plant material from the same source and harvest time for consistency.- Standardize the part of the plant being used (e.g., only leaves).
Lack of Control Over Extraction Parameters: Minor variations in temperature, time, or solvent ratio can lead to different yields.- Carefully control and monitor all extraction parameters for each batch to ensure reproducibility.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Dodonaea viscosa

This protocol is based on parameters reported for the successful extraction of flavonoids from Dodonaea viscosa.[9]

  • Sample Preparation: Dry the leaves of Dodonaea viscosa in the shade and grind them into a fine powder.

  • Extraction Setup:

    • Place a known amount of the powdered plant material (e.g., 10 g) into a flask.

    • Add the extraction solvent (ethyl acetate) at a specific solvent-to-solid ratio (e.g., 20:1 v/w).

  • Sonication:

    • Place the flask in an ultrasonic bath.

    • Apply ultrasound at a specific power (e.g., 20%, 30%, or 40% amplitude) for a set duration (e.g., 5, 10, or 15 minutes). The sonication can be continuous or pulsed.

  • Filtration and Concentration:

    • After sonication, filter the mixture to separate the extract from the plant residue.

    • Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

  • Drying and Storage:

    • Dry the concentrated extract to obtain the crude flavonoid extract.

    • Store the extract in a cool, dark, and dry place.

Quantitative Data from UAE of Dodonaea viscosa

The following table summarizes the total phenolic content (TPC) and total flavonoid content (TFC) obtained under different UAE conditions as reported in a study.[9]

Ultrasound Amplitude (%)TPC (mg GAE/g Extract)TFC (mg QE/g Extract)
2093.64106.35
3097.07111.21
40106.34115.01

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow start Start: Plant Material Collection (Dodonaea viscosa leaves) prep Sample Preparation (Drying and Grinding) start->prep extraction Extraction (e.g., UAE, Maceration, Soxhlet) prep->extraction filtration Filtration (Separation of extract and residue) extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration purification Purification (Optional) (Column Chromatography) concentration->purification analysis Analysis (HPLC, LC-MS) purification->analysis end_node End: Purified this compound analysis->end_node

Caption: A generalized workflow for the extraction and purification of this compound.

Representative Signaling Pathway Modulated by Flavonoids

Flavonoids are known to modulate various signaling pathways, including those involved in inflammation and cell survival.[11][12] The NF-κB signaling pathway is a key regulator of inflammation and is a common target of flavonoids.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB IKK->IkB_NFkB targets NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates to Flavonoids Flavonoids (e.g., this compound) Flavonoids->IKK inhibits DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) DNA->Genes induces IkB_NFkB->NFkB releases

References

Technical Support Center: Dodoviscin I Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Dodoviscin I

This compound is a natural product belonging to the flavonoid class of compounds.[1][2][3][4] Its chemical structure, 5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)phenyl]-3-methoxychromen-4-one, contains multiple phenolic groups and a chromen-4-one core, which are common features in many flavonoids. While flavonoids are a rich source of bioactive compounds, they are also frequently identified as Pan-Assay Interference Compounds (PAINS).[5][6][7] This technical support center provides guidance to researchers encountering potential assay interference issues with this compound.

Frequently Asked Questions (FAQs)

Q1: Why might this compound be interfering with my assay?

A1: this compound's flavonoid structure contains substructures that are known to cause non-specific assay signals.[6][7] These substructures can lead to false-positive results through various mechanisms, independent of specific binding to your target of interest. Such compounds are often referred to as Pan-Assay Interference Compounds (PAINS).[5][8]

Q2: What are Pan-Assay Interference Compounds (PAINS)?

A2: PAINS are chemical compounds that tend to give false positive results in high-throughput screening (HTS) assays.[6] They often react non-specifically with numerous biological targets or assay components rather than acting on a single, intended target.[6][8] Identifying and flagging potential PAINS early in a drug discovery campaign can save significant time and resources.[8][9]

Q3: What are the common mechanisms of assay interference for compounds like this compound?

A3: Compounds with flavonoid scaffolds like this compound can interfere with assays through several mechanisms:

  • Compound Aggregation: At certain concentrations, organic molecules can form colloidal aggregates that sequester and inhibit enzymes.[10]

  • Fluorescence Interference: Many flavonoids are fluorescent, which can interfere with fluorescence-based assay readouts.[8][11]

  • Redox Activity: Phenolic compounds, such as those in this compound, can undergo redox cycling, leading to the production of reactive oxygen species like hydrogen peroxide, which can disrupt protein function.[11][12]

  • Protein Reactivity: Some chemical motifs found in natural products can react non-specifically and covalently with proteins, leading to inhibition.[8][12]

  • Metal Chelation: Flavonoids can chelate metal ions that may be essential for enzyme function or assay reagents, leading to apparent inhibition.[7][12]

  • Membrane Disruption: In cell-based assays, some compounds can disrupt cell membranes, leading to non-specific cytotoxicity or other artifacts.[7][12]

Q4: How can I determine if my results with this compound are due to genuine activity or assay interference?

A4: A series of control experiments and counter-screens are necessary to distinguish true activity from assay interference. These include checking for dose-response relationships, performing orthogonal assays, and specifically testing for common interference mechanisms like aggregation. The troubleshooting guide below provides a systematic approach.

Troubleshooting Guide for this compound Assay Interference

If you suspect that this compound is producing artifactual results in your assay, follow this step-by-step guide to identify and mitigate the interference.

Step 1: Initial Data Review and Basic Checks
  • Examine the Dose-Response Curve: A steep, biphasic, or non-saturating dose-response curve can be indicative of non-specific activity.

  • Check for Linearity on Dilution: In cases of suspected interference, serial dilution of the sample may not result in a linear response.[13][14]

  • Visual Inspection: Observe the assay plate for any precipitation or color changes upon addition of this compound.

Step 2: Perform Counter-Screens

Based on the suspected mechanism of interference, perform one or more of the following counter-screens.

Interference MechanismCounter-ScreenPurpose
Aggregation Detergent-based counter-screen (e.g., with 0.01% Triton X-100)To see if the addition of a non-ionic detergent reverses the inhibitory effect.
Fluorescence Read plate in a fluorescence reader at relevant wavelengths without assay reagentsTo check for intrinsic fluorescence of the compound.
Redox Activity Repeat assay in the presence of a reducing agent (e.g., DTT) or catalaseTo quench redox cycling or degrade hydrogen peroxide.
Protein Reactivity Pre-incubate compound with a non-target protein (e.g., BSA)To see if non-specific protein binding reduces the observed activity.
Step 3: Orthogonal Assays
  • Use a Different Assay Format: If possible, test this compound in an orthogonal assay that uses a different detection method (e.g., switch from a fluorescence-based to a luminescence-based readout).[13]

  • Test a Structurally Related but Inactive Compound: If available, use a close analog of this compound that is known to be inactive to see if it produces similar effects.

The following diagram illustrates a typical workflow for hit validation and interference assessment.

G A Primary Screen Hit with this compound B Dose-Response Confirmation A->B C Steep or Irregular Curve? B->C D Potential Interference C->D Yes E Proceed with Hit Validation C->E No F Counter-Screens (Aggregation, Fluorescence, etc.) D->F I Orthogonal Assay Validation E->I G Interference Confirmed? F->G H False Positive (Deprioritize) G->H Yes G->I No J Hit Confirmed? I->J K Proceed to Lead Optimization J->K Yes L Inconclusive (Further Investigation) J->L No

A workflow for validating hits and identifying assay interference.

Mechanisms of Assay Interference

The diagram below outlines several common mechanisms by which natural products like this compound can interfere in biochemical assays.

G cluster_mechanisms Common Interference Mechanisms A Aggregation F F A->F Enzyme Sequestration B Fluorescence G G B->G Signal Masking or False Signal C Redox Cycling H H C->H H2O2 Production D Protein Reactivity I I D->I Covalent Modification E Metal Chelation J J E->J Cofactor Depletion

Mechanisms of assay interference common to natural products.

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed activity of this compound is due to the formation of aggregates.

Materials:

  • This compound stock solution

  • Assay buffer

  • Triton X-100 (10% stock solution)

  • All other assay-specific reagents

Procedure:

  • Prepare two sets of assay reactions.

  • In the "Test" set, perform the assay according to your standard protocol, including a dose-response of this compound.

  • In the "Control" set, add Triton X-100 to the assay buffer to a final concentration of 0.01% before adding this compound. Then, perform the assay with the same dose-response of the compound.

  • Run a control with 0.01% Triton X-100 alone to ensure it does not affect the assay.

  • Compare the dose-response curves from the "Test" and "Control" sets.

Interpretation of Results:

ObservationInterpretation
Activity of this compound is significantly reduced or eliminated in the presence of Triton X-100.The compound is likely acting via an aggregation-based mechanism.
Activity of this compound is unaffected by Triton X-100.Aggregation is unlikely to be the primary mechanism of action.
Protocol 2: Serial Dilution for Interference Detection

Objective: To assess if the assay response to this compound is linear upon dilution, which is expected for a specific interaction.

Materials:

  • High-concentration sample of this compound in assay matrix

  • Assay matrix (e.g., buffer, cell media) for dilution

  • All other assay-specific reagents

Procedure:

  • Prepare a sample containing this compound at a concentration that gives a strong signal in your assay.

  • Perform a series of 2-fold serial dilutions of this sample using the assay matrix.

  • Measure the activity of each dilution in your assay.

  • Calculate the expected activity for each dilution based on the dilution factor.

  • Compare the measured activity to the expected activity.

Interpretation of Results:

  • Linear Recovery: If the measured activity decreases proportionally with the dilution, the result is more likely to be due to a specific interaction.

  • Non-Linear Recovery: If there is a significant deviation from the expected linear decrease in activity upon dilution, it may indicate the presence of an interfering substance.[13][14]

The following decision tree can guide your troubleshooting process.

G A Unexpected Activity with this compound B Is the dose-response curve steep or unusual? A->B C Does activity disappear with 0.01% Triton X-100? B->C Yes E Does activity change with an orthogonal assay? B->E No D Is the compound fluorescent? C->D No F High probability of aggregation-based interference C->F Yes D->E No G High probability of fluorescence interference D->G Yes H High probability of non-specific interference E->H Yes I Activity may be genuine. Proceed with caution. E->I No

A decision tree for troubleshooting assay interference.

References

Technical Support Center: Optimizing Dodoviscin I (Presumed Doxorubicin Analog) Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Dodoviscin I" did not yield specific results in scientific literature searches. This guide has been developed based on information available for Doxorubicin and its analog, 13-deoxy, 5-iminodoxorubicin (DIDOX), a novel anthracycline with immunosuppressive properties. The principles and protocols outlined here are based on common practices for similar compounds and should be adapted as necessary for your specific molecule.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro dosage of doxorubicin-related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for doxorubicin and its analogs like DIDOX?

A1: Doxorubicin traditionally functions as an anti-mitogenic compound used in chemotherapy. Its analog, DIDOX, has been shown to be a potent inhibitor of T-cell function. It suppresses T-cell proliferation, the expression of activation molecules like CD25 and CD40L, and the production of pro-inflammatory cytokines such as TNF-α and IL-2.[1]

Q2: What is a typical starting concentration range for in vitro studies with a new doxorubicin analog?

A2: For novel compounds, it is recommended to start with a broad concentration range to determine the optimal dose-response curve. Based on studies with DIDOX, a range of 0.01 µM to 10 µM is a reasonable starting point for assessing effects on T-cell proliferation and cytokine production.[1] The final concentration will be cell-type dependent.

Q3: How long should I incubate my cells with the compound?

A3: Incubation time is a critical parameter and should be optimized for each cell type and assay. For proliferation assays, a 48 to 72-hour incubation is common. For signaling pathway studies, shorter time points (e.g., 1, 6, 12, 24 hours) may be necessary to capture transient effects.

Q4: How can I assess the cytotoxicity of my compound?

A4: Cytotoxicity can be measured using various assays that assess cell viability and membrane integrity. Common methods include MTT, WST-1, or CellTiter-Glo® assays, which measure metabolic activity, and LDH release or trypan blue exclusion assays, which measure membrane damage.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or ensure they are filled with media to maintain humidity.
No observable effect of the compound - Compound concentration is too low- Inactive compound (degradation)- Insufficient incubation time- Cell line is resistant- Perform a dose-response experiment with a wider and higher concentration range.- Verify the storage conditions and age of the compound stock.- Increase the incubation time.- Use a sensitive cell line or a positive control compound to validate the assay.
100% cell death at all concentrations - Compound concentration is too high- Contamination of cell culture or reagents- Error in stock solution calculation- Perform a dose-response experiment with a lower concentration range.- Check for microbial contamination and use fresh, sterile reagents.- Double-check all calculations for dilutions.
Inconsistent results between experiments - Variation in cell passage number- Different lots of reagents (e.g., FBS)- Fluctuation in incubator conditions (CO2, temp)- Use cells within a consistent and low passage number range.- Test new lots of critical reagents before use in large-scale experiments.- Regularly monitor and calibrate incubator conditions.

Quantitative Data Summary

Table 1: In Vitro Activity of DIDOX on T-Cell Functions

Parameter Cell Type Concentration (IC50) Reference
T-Cell ProliferationActivated T-Cells~1 µM[1]
TNF-α ProductionActivated T-Cells~0.1 µM[1]
IL-2 ProductionActivated T-Cells~0.5 µM[1]
CD25 ExpressionActivated T-Cells~1 µM[1]
CD40L ExpressionActivated T-Cells~1 µM[1]

Note: IC50 values are approximate and may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: T-Cell Proliferation Assay (CFSE Staining)
  • Cell Labeling: Resuspend isolated T-cells at 1x10^6 cells/mL in PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C.

  • Quenching: Add five volumes of ice-cold culture medium and incubate on ice for 5 minutes.

  • Washing: Wash the cells three times with culture medium.

  • Cell Plating and Treatment: Plate the CFSE-labeled T-cells in a 96-well plate at 1x10^5 cells/well. Add T-cell activators (e.g., anti-CD3/CD28 beads) and serial dilutions of the test compound.

  • Incubation: Incubate for 72 hours at 37°C and 5% CO2.

  • Flow Cytometry: Harvest the cells, wash with PBS, and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture seeding Cell Seeding cell_culture->seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation assay Viability/Function Assay incubation->assay readout Data Acquisition assay->readout analysis Data Analysis readout->analysis

Caption: A generalized workflow for in vitro compound testing.

troubleshooting_logic cluster_troubleshoot Troubleshooting Steps start Experiment Fails check_controls Are Controls Valid? start->check_controls check_reagents Check Reagents check_controls->check_reagents No success Experiment Works check_controls->success Yes check_cells Check Cell Health check_reagents->check_cells check_protocol Review Protocol check_cells->check_protocol check_equipment Verify Equipment check_protocol->check_equipment check_equipment->start Re-run

Caption: A logical flow for troubleshooting failed experiments.

References

Technical Support Center: Troubleshooting Dodoviscin I HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve HPLC peak tailing issues encountered during the analysis of Dodoviscin I.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak apex towards the end of the chromatogram. It is quantitatively identified by the tailing factor (Tf) or asymmetry factor (As). An ideal, symmetrical peak has a Tf or As of 1.0. A value greater than 1.2 often indicates a potential issue with the separation that could affect resolution and quantitation accuracy.

Q2: I am observing peak tailing specifically with this compound. What are the most probable causes?

A2: While numerous factors can cause peak tailing, for a compound like this compound, which is likely a flavonoid and therefore potentially acidic due to phenolic hydroxyl groups, the most common causes include:

  • Secondary Interactions with the Column: Interaction between acidic functional groups on this compound and active sites (e.g., residual silanols) on the silica-based stationary phase.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

Q3: How does the chemical nature of this compound influence peak tailing?

A3: The chemical structure of this compound is crucial. If it contains acidic functional groups, such as phenolic hydroxyls common in flavonoids, it can interact with the stationary phase. At a mobile phase pH above the compound's pKa, the acidic groups will be deprotonated, making the molecule negatively charged. This can lead to secondary ionic interactions with any positive sites on the stationary phase or repulsion from negatively charged silanols, causing peak tailing. Conversely, if the compound has basic properties, it can interact with acidic residual silanol groups on the column packing.

Troubleshooting Guides

Guide 1: Mobile Phase Optimization

Problem: The peak for this compound is tailing, while other peaks in the chromatogram look symmetrical.

Possible Cause: The mobile phase pH is not optimal for the acidic nature of this compound, leading to secondary interactions with the column.

Solutions:

  • Adjust Mobile Phase pH: Since this compound is likely acidic, lower the pH of the mobile phase to suppress the ionization of the phenolic hydroxyl groups. A pH of 2.5 to 3.0 is a good starting point for acidic compounds on silica-based columns.[1][2]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH at the column surface and mask residual silanol interactions.[3]

  • Choice of Organic Modifier: If using methanol, consider switching to acetonitrile. Acetonitrile often provides better peak shapes for acidic compounds.

ParameterRecommendation for Acidic Compounds (like this compound)
Mobile Phase pH 2.5 - 3.0
Buffer Strength 25 - 50 mM
Organic Modifier Acetonitrile
Guide 2: Column and Hardware Troubleshooting

Problem: All peaks in the chromatogram, including this compound, are tailing.

Possible Causes:

  • A void has formed at the head of the column.

  • The column inlet frit is partially blocked.

  • There is excessive extra-column volume in the HPLC system.

Solutions:

  • Column Reversal and Flushing: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% acetonitrile for a reversed-phase column). This can sometimes dislodge particulates from the inlet frit.

  • Inspect and Replace Fittings and Tubing: Ensure all fittings are secure and that the tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize extra-column volume.

  • Install a Guard Column: A guard column can protect the analytical column from strongly retained or particulate matter in the sample, extending its life and preserving peak shape.[4]

  • Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.

Guide 3: Sample-Related Issues

Problem: The peak shape for this compound worsens as the injection concentration increases.

Possible Cause: Column overload or a mismatch between the sample solvent and the mobile phase.

Solutions:

  • Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, the original sample was likely overloading the column.

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume. Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[5]

Experimental Protocols

Protocol 1: Determining the Acidic/Basic Nature of this compound

  • Prepare two different mobile phases:

    • Mobile Phase A: Acidic (e.g., 0.1% formic acid in water/acetonitrile, pH ~2.7)

    • Mobile Phase B: Neutral to slightly basic (e.g., 10 mM ammonium bicarbonate in water/acetonitrile, pH ~7.8)

  • Equilibrate the HPLC system and column with Mobile Phase A.

  • Inject a standard of this compound and record the chromatogram and retention time.

  • Thoroughly flush the system and column with an intermediate solvent (e.g., 50:50 methanol:water) before switching to Mobile Phase B.

  • Equilibrate the system and column with Mobile Phase B.

  • Inject the same standard of this compound and record the chromatogram and retention time.

  • Analysis:

    • If the retention time decreases significantly in the basic mobile phase compared to the acidic one, the compound is likely acidic .

    • If the retention time increases significantly in the basic mobile phase, the compound is likely basic .

    • If the retention time remains relatively unchanged , the compound is likely neutral .

Visual Troubleshooting Workflow

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound q_all_peaks Are all peaks tailing? start->q_all_peaks hardware_check Check for System Issues: - Column void/blockage - Extra-column volume q_all_peaks->hardware_check Yes q_compound_nature Is this compound acidic? q_all_peaks->q_compound_nature No hardware_solution Solutions: - Reverse/flush column - Replace column - Minimize tubing length hardware_check->hardware_solution end Peak Shape Improved hardware_solution->end acidic_troubleshooting Troubleshoot for Acidic Compound: - Lower mobile phase pH (2.5-3.0) - Increase buffer strength - Check for column overload q_compound_nature->acidic_troubleshooting Yes (Likely) basic_troubleshooting Troubleshoot for Basic Compound: - Increase mobile phase pH (6-8) - Use end-capped column - Add competitive base (e.g., TEA) q_compound_nature->basic_troubleshooting No acidic_solution Solutions: - Adjust mobile phase - Dilute sample acidic_troubleshooting->acidic_solution acidic_solution->end basic_solution Solutions: - Adjust mobile phase - Change column type basic_troubleshooting->basic_solution basic_solution->end

Caption: Troubleshooting workflow for this compound peak tailing.

References

minimizing dodoviscin I degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Dodoviscin I during storage and experimental handling. The following information is based on best practices for the storage and handling of sensitive, natural product-derived compounds.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed, airtight container to minimize degradation.[1][2] The container should be opaque or stored in the dark to prevent photodegradation.[3]

Q2: How should I store this compound for daily or short-term use?

A2: For short-term storage, a stock solution of this compound can be prepared in a suitable solvent (e.g., DMSO, ethanol) and stored at -20°C.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the main factors that can cause this compound degradation?

A3: The primary factors contributing to the degradation of natural product compounds are exposure to light (photodegradation), oxygen (oxidation), temperature fluctuations, and changes in pH (hydrolysis).[3][4][5]

Q4: How long can I expect this compound to be stable under recommended storage conditions?

A4: While specific stability data for this compound is not available, similar bioactive compounds can be stable for several months to over a year when stored as a dried powder at -20°C or below.[1][2] For solutions, stability is generally shorter, and it is recommended to use them within a few weeks to a month. Regular stability testing is recommended to determine the precise shelf-life for your specific experimental conditions.

Troubleshooting Guide

Q1: My experimental results with this compound are inconsistent. Could this be due to degradation?

A1: Yes, inconsistent results are a common sign of compound degradation. If you observe a loss of bioactivity or changes in analytical profiles (e.g., HPLC chromatograms), it is crucial to assess the stability of your this compound stock.

Q2: I see extra peaks in my HPLC/LC-MS analysis of this compound. What could be the cause?

A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. These peaks represent degradation products that may have formed due to improper storage or handling. Common degradation pathways for similar compounds include oxidation and hydrolysis.[4][5]

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in the color of your solution can be a sign of chemical degradation. It is recommended to perform an analytical check (e.g., HPLC) to assess the purity of the solution before proceeding with experiments.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Bioactive Compounds

Storage FormTemperatureDurationKey Considerations
Lyophilized Powder-80°CYearsOptimal for long-term preservation.[1][2]
-20°CMonths to a yearSuitable for long-term storage.[1][2]
4°CWeeks to monthsNot ideal for long-term; risk of moisture absorption.
Stock Solution (in solvent)-80°CMonthsAliquot to avoid freeze-thaw cycles.
-20°CWeeks to monthsAliquot to avoid freeze-thaw cycles.[2]
4°CDays to weeksFor working solutions; use as soon as possible.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and establish stable storage conditions for this compound.

1. Objective: To assess the stability of this compound under various stress conditions.

2. Materials:

  • This compound
  • HPLC grade water, acetonitrile, and methanol
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or MS)

3. Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[4][5]
  • Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring frequently as degradation can be rapid.[4][5]
  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature in the dark for a defined period.[4][5]
  • Thermal Degradation: Store solid this compound and a solution of the compound at an elevated temperature (e.g., 60°C) in a stability chamber.
  • Photodegradation: Expose a solution of this compound to a UV light source for a defined period.

4. Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration.
  • Analyze the samples by HPLC or LC-MS to determine the percentage of this compound remaining and to characterize any degradation products.

Visualizations

experimental_workflow cluster_storage Compound Storage cluster_handling Experimental Handling cluster_analysis Quality Control storage_powder Lyophilized Powder (-20°C to -80°C) weighing Weighing in Controlled Environment storage_powder->weighing Minimize exposure to air and light storage_solution Stock Solution (-20°C, Aliquoted) experiment Use in Experiment storage_solution->experiment Avoid freeze-thaw dissolution Dissolution in Appropriate Solvent weighing->dissolution dissolution->experiment hplc HPLC/LC-MS Analysis experiment->hplc Post-experiment check data Data Interpretation hplc->data

Caption: Workflow for handling this compound to minimize degradation.

degradation_pathway Dodoviscin_I This compound (Active Compound) Oxidized_Product Oxidized Product (Reduced Activity) Dodoviscin_I->Oxidized_Product Oxidation (O₂, Light) Hydrolyzed_Product Hydrolyzed Product (Inactive) Dodoviscin_I->Hydrolyzed_Product Hydrolysis (Acid/Base)

Caption: Hypothetical degradation pathways for this compound.

References

dodoviscin I experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Initial searches for "Dodoviscin I" have not yielded specific information on a compound with this exact name in publicly available scientific literature. The following troubleshooting guide is based on general principles of experimental variability and reproducibility in biomedical research. Should "this compound" be a novel, proprietary, or alternatively named compound, please provide the correct nomenclature or relevant literature for a more targeted support experience.

Frequently Asked Questions (FAQs)

Q1: My experimental results with Compound X (hypothetically "this compound") are not consistent across batches. What could be the cause?

A1: Inconsistent results across different batches of a compound can stem from several factors:

  • Compound Stability and Storage: Ensure the compound is stored under the recommended conditions (temperature, light exposure, humidity). Improper storage can lead to degradation.[1]

  • Reagent Variability: The quality and consistency of other reagents used in the experiment can significantly impact outcomes.[2] It's advisable to use reagents from the same lot number where possible.

  • Human Error: Minor variations in experimental execution can lead to different results.[1] Standardized protocols and careful documentation are crucial.

  • Equipment Calibration: Ensure all equipment, such as pipettes and sensors, is properly calibrated and maintained.[1]

Q2: I am observing high variability between replicate experiments performed on different days. How can I improve reproducibility?

A2: Inter-experimental variability is a common challenge.[3] To enhance reproducibility, consider the following:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for your experiment. This minimizes variations in procedure.

  • Positive and Negative Controls: Consistently use appropriate positive and negative controls in every experiment.[4][5] This helps to validate the experimental setup and reagents.

  • Environmental Factors: Be mindful of environmental conditions in the lab (e.g., temperature, humidity) as they can fluctuate and affect results.

  • Detailed Documentation: Record every detail of the experiment, including lot numbers of reagents, specific equipment used, and any deviations from the protocol.[1]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Inconsistent cell viability/cytotoxicity results 1. Cell passage number and health. 2. Variations in compound concentration due to pipetting errors. 3. Inconsistent incubation times.[1] 4. Contamination of cell cultures.1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Calibrate pipettes regularly. Prepare master mixes of the compound to reduce pipetting variability. 3. Use a calibrated timer and standardize the incubation period across all experiments. 4. Practice good aseptic technique.
Variable protein expression or signaling pathway activation 1. Inconsistent lysis buffer preparation or usage. 2. Antibody quality and lot-to-lot variability.[6] 3. Variations in Western blot transfer efficiency. 4. Differences in sample loading.1. Prepare fresh lysis buffer and ensure complete cell lysis. 2. Validate new lots of antibodies. Use a consistent antibody dilution and incubation time. 3. Monitor transfer efficiency using pre-stained protein ladders or Ponceau S staining. 4. Perform a protein quantification assay (e.g., BCA) to ensure equal loading.
Failure to replicate published findings 1. Differences in experimental protocols not fully detailed in the publication.[2] 2. Subtle variations in reagents or cell lines. 3. Underlying biological variability.[3]1. Contact the authors of the original study for clarification on the protocol. 2. Whenever possible, use the exact same reagents and cell lines from the same source. 3. Acknowledge that a certain degree of biological variability is inherent and may not always be fully controlled.

Experimental Protocols

As "this compound" is not specifically identified, a generic protocol for assessing the effect of a novel compound on a signaling pathway is provided below.

Assessing NF-κB Pathway Activation via Western Blot

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, HEK293) at a predetermined density and allow them to adhere overnight.

    • Treat cells with various concentrations of "this compound" or vehicle control for the desired time period.

    • Include a positive control for pathway activation (e.g., TNF-α).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein (e.g., phospho-p65, total p65, IκBα).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

Visualizations

experimental_troubleshooting_workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution start Experiment Fails or Yields Inconsistent Results is_repeatable Is the failure repeatable? start->is_repeatable analyze_protocol Analyze Protocol and Execution is_repeatable->analyze_protocol Yes rerun_experiment Re-run Experiment with Controls is_repeatable->rerun_experiment No (Possible one-off error) check_reagents Check Reagents and Materials analyze_protocol->check_reagents check_protocol_outcome Protocol Issue? analyze_protocol->check_protocol_outcome check_equipment Check Equipment check_reagents->check_equipment check_reagents_outcome Reagent Issue? check_reagents->check_reagents_outcome check_equipment_outcome Equipment Issue? check_equipment->check_equipment_outcome modify_protocol Modify Protocol modify_protocol->rerun_experiment replace_reagents Replace Reagents replace_reagents->rerun_experiment recalibrate_equipment Recalibrate/Service Equipment recalibrate_equipment->rerun_experiment check_protocol_outcome->check_reagents check_protocol_outcome->modify_protocol Yes check_reagents_outcome->check_equipment check_reagents_outcome->replace_reagents Yes check_equipment_outcome->recalibrate_equipment Yes check_equipment_outcome->rerun_experiment No

Caption: A logical workflow for troubleshooting failed or inconsistent experiments.

nf_kb_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex degradation degradation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates to ikb_nfkb->nfkb releases dna DNA nfkb_nuc->dna gene_transcription Gene Transcription dna->gene_transcription dodoviscin This compound (?) dodoviscin->ikk inhibits?

Caption: A simplified diagram of the NF-κB signaling pathway, a common target in drug development.

References

Technical Support Center: Purification of Dodoviscin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refining and purification of dodoviscin I from Dodonaea viscosa.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from Dodonaea viscosa?

A1: The general strategy involves a multi-step process beginning with the extraction of the plant material, followed by fractionation to separate compounds based on polarity, and concluding with chromatographic purification to isolate this compound.

Q2: Which solvent is best for the initial extraction of this compound?

A2: Methanol or ethanol are commonly used for the initial extraction of diterpenes from Dodonaea viscosa.[1][2] These solvents efficiently extract a broad range of secondary metabolites, including this compound.

Q3: What types of chromatography are most effective for this compound purification?

A3: A combination of chromatographic techniques is typically employed. Initial purification is often achieved using column chromatography with silica gel.[3][4] For final purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is recommended.[5][6]

Q4: How can I monitor the presence of this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in different fractions during column chromatography. For HPLC, a UV detector is typically used for monitoring.

Q5: What is the importance of assessing the purity of the final this compound sample?

A5: Purity assessment is critical to ensure that the biological or pharmacological activity observed is attributable to this compound and not to impurities.[7] Techniques like quantitative NMR (qNMR) and HPLC-UV can be used to determine the absolute and relative purity of the final compound.[7][8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield of this compound After Extraction and Fractionation

Q: I have a very low yield of the this compound-containing fraction after the initial extraction and liquid-liquid fractionation. What could be the cause?

A: Several factors could contribute to a low yield at this stage. Consider the following possibilities and solutions:

  • Incomplete Extraction: The extraction time may have been too short, or the solvent-to-plant material ratio may have been too low. Ensure exhaustive extraction by performing multiple rounds of extraction and pooling the extracts.

  • Improper Solvent Choice for Fractionation: The polarity of the solvents used for liquid-liquid fractionation is crucial. If the polarity difference between the two phases is not optimal, this compound may not partition efficiently into the desired solvent. An empirical approach with small-scale trials can help optimize the solvent system.

  • Emulsion Formation: Emulsions can form during liquid-liquid extraction, trapping the compound of interest at the interface. To break emulsions, you can try adding a saturated brine solution or centrifuging the mixture.

  • Degradation of this compound: this compound may be susceptible to degradation due to factors like pH, temperature, or light exposure.[1][4][9] It is advisable to work at moderate temperatures and protect the extracts from light.

Problem 2: Co-elution of Impurities During Column Chromatography

Q: During silica gel column chromatography, other compounds are co-eluting with this compound, resulting in impure fractions. How can I improve the separation?

A: Co-elution is a common challenge in column chromatography. Here are some strategies to improve separation:

  • Optimize the Mobile Phase: The polarity of the mobile phase is a critical parameter. If your compounds are eluting too quickly, decrease the polarity of the mobile phase. Conversely, if they are retained too strongly, increase the polarity. A gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation than an isocratic elution.

  • Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina or reversed-phase silica (C18) can offer different selectivity and may resolve the co-eluting compounds.

  • Sample Loading Technique: Overloading the column with the crude extract is a common cause of poor separation. Ensure that the amount of sample loaded is appropriate for the column size. Dry loading the sample onto a small amount of silica gel before applying it to the column can also improve resolution.[8]

  • Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the column is packed uniformly.

Problem 3: Peak Tailing or Fronting in HPLC

Q: My this compound peak is showing significant tailing or fronting during HPLC purification. What could be the issue?

A: Peak asymmetry in HPLC can be caused by several factors related to the column, mobile phase, or sample.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of the sample.

  • Secondary Interactions: Peak tailing can be caused by interactions between this compound and active sites on the silica packing material. Adding a small amount of a competing agent, like triethylamine, to the mobile phase can help to reduce these interactions.

  • Mismatched Solvent Strength: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

  • Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shape. If other troubleshooting steps fail, it may be necessary to replace the column.

Data Presentation

Table 1: Representative Yield and Purity of this compound at Various Purification Stages.

Purification StageStarting Material (g)Fraction/Compound Weight (mg)Yield (%)Purity (%)
Crude Methanolic Extract100050,0005.0< 1
Ethyl Acetate Fraction50,00010,00020.0 (from crude)~5
Silica Gel Column Chromatography10,0005005.0 (from fraction)~70
Preparative HPLC5005010.0 (from column)>98

Note: These are representative values and actual results may vary.

Experimental Protocols

Detailed Methodology for the Purification of this compound

  • Extraction:

    • Air-dry and grind the leaves of Dodonaea viscosa to a fine powder.

    • Macerate the powdered plant material (1 kg) with methanol (5 L) at room temperature for 48 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh methanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

  • Fractionation:

    • Suspend the crude methanolic extract in distilled water (500 mL) and partition successively with n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL) in a separatory funnel.

    • Monitor the presence of this compound in each fraction using TLC.

    • Concentrate the ethyl acetate fraction, which is expected to be rich in this compound, using a rotary evaporator.

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (60-120 mesh) in n-hexane.

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of 20-30 mL and monitor them by TLC.

    • Pool the fractions containing this compound and concentrate them.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Dissolve the semi-purified fraction from the column chromatography in the HPLC mobile phase.

    • Purify the sample using a preparative HPLC system equipped with a C18 column.

    • Use an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions should be optimized based on analytical HPLC.

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

    • Confirm the identity and purity of the final compound using spectroscopic techniques (NMR, MS) and analytical HPLC.

Mandatory Visualization

experimental_workflow start Dodonaea viscosa (Plant Material) extraction Extraction (Methanol) start->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation column_chrom Silica Gel Column Chromatography fractionation->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Overall workflow for the purification of this compound.

troubleshooting_workflow start Low or No Recovery of Target Compound check_extraction Was the initial extraction efficient? start->check_extraction check_fractionation Was the fractionation solvent system optimal? check_extraction->check_fractionation Yes incomplete_extraction Re-extract plant material with fresh solvent. check_extraction->incomplete_extraction No check_column Did the compound elute from the column? check_fractionation->check_column Yes optimize_fractionation Perform small-scale trials to optimize solvents. check_fractionation->optimize_fractionation No check_degradation Is the compound stable under the experimental conditions? check_column->check_degradation Yes increase_polarity Flush column with a stronger solvent. check_column->increase_polarity No modify_conditions Modify pH, temperature, or protect from light. check_degradation->modify_conditions No

Caption: Troubleshooting decision tree for low compound recovery.

References

Validation & Comparative

Doxorubicin's Potency Versus Key Inhibitors: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the cytotoxic activity of doxorubicin in comparison to other well-established inhibitors, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and professionals in drug development.

Doxorubicin, a cornerstone of chemotherapy for decades, exhibits potent cytotoxic effects across a wide range of cancers. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis. To provide a clearer perspective on its efficacy, this guide offers a direct comparison of doxorubicin's activity against other known inhibitors, supported by quantitative data from various studies.

Comparative Cytotoxicity of Doxorubicin and Other Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of doxorubicin and other inhibitors in various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number and incubation time.

Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) - 24h exposureIC50 (µM) - 48h/72h exposure
BFTC-905Bladder Cancer2.3-
MCF-7Breast Cancer2.5-
M21Skin Melanoma2.8-
HeLaCervical Carcinoma2.9-
UMUC-3Bladder Cancer5.1-
HepG2Hepatocellular Carcinoma12.2-
TCCSUPBladder Cancer12.6-
Huh7Hepatocellular Carcinoma> 20-
VMCUB-1Bladder Cancer> 20-
A549Lung Cancer> 203.49 (72h)
PC3Prostate Cancer-0.908 (72h)
DU145Prostate Cancer-0.343 (72h)
IMR-32Neuroblastoma--
UKF-NB-4Neuroblastoma--

Data compiled from multiple sources. Exposure times are noted where specified in the source material.[1][2][3]

Table 2: Comparative IC50 Values of Doxorubicin and Other Topoisomerase Inhibitors
Cell LineDrugIC50 (µM) - 72h exposure
A549Doxorubicin3.49
Etoposide2.10
BEAS-2BDoxorubicin6.59
Etoposide4.15

This table presents a direct comparison from a single study, highlighting the relative potency under consistent experimental conditions.[4][5][6]

Table 3: Comparative IC50 Values of Doxorubicin and Other Anthracyclines
Cell LineDrugIC50 (nM)
SK-BR-3Doxorubicin9.1
Daunorubicin5.9
DU-145Doxorubicin41.2
Daunorubicin10.4

This data illustrates the differing potencies between closely related anthracycline compounds.[3]

Signaling Pathways and Mechanisms of Action

To visualize the mechanisms of action of doxorubicin and its counterparts, the following diagrams illustrate the key signaling pathways they affect.

Doxorubicin_Mechanism Doxorubicin's Multifaceted Mechanism of Action Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition Mitochondria Mitochondria Doxorubicin->Mitochondria Induces DNAdamage DNA Double-Strand Breaks DNA->DNAdamage TopoisomeraseII->DNAdamage ROS Reactive Oxygen Species (ROS) ROS->DNAdamage LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Mitochondria->ROS Generation CellMembrane Cell Membrane Apoptosis Apoptosis DNAdamage->Apoptosis LipidPeroxidation->Apoptosis

Caption: Doxorubicin's mechanism of action.

Inhibitor_Comparison Comparative Mechanisms of Topoisomerase Inhibitors cluster_dox Doxorubicin cluster_eto Etoposide cluster_topo Topotecan Doxorubicin Doxorubicin Dox_Target DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->Dox_Target DNAdamage DNA Damage Dox_Target->DNAdamage Etoposide Etoposide Eto_Target Topoisomerase II Inhibition Etoposide->Eto_Target Eto_Target->DNAdamage Topotecan Topotecan Topo_Target Topoisomerase I Inhibition Topotecan->Topo_Target Topo_Target->DNAdamage Apoptosis Apoptosis DNAdamage->Apoptosis

Caption: Mechanisms of different topoisomerase inhibitors.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic effects of doxorubicin and other inhibitors using the MTT assay, a common colorimetric method for assessing cell metabolic activity.

MTT Assay Protocol
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of doxorubicin and other inhibitors in a complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drugs).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Combination Therapies and Future Directions

Research is actively exploring the synergistic effects of combining doxorubicin with other agents to enhance its efficacy and overcome drug resistance. For instance, studies have shown that combining doxorubicin with inhibitors of the DNA damage response (DDR) pathway, such as ATM and DNA-PK inhibitors, can increase doxorubicin-induced apoptosis in resistant breast cancer cells.[2][7] Similarly, combining doxorubicin with the anti-parasitic drug niclosamide has demonstrated synergistic effects in various breast cancer cell subtypes.[1] These findings highlight the potential of combination therapies to improve patient outcomes. Future research will likely focus on identifying novel combination strategies and developing more targeted delivery systems to minimize the off-target toxicity of doxorubicin while maximizing its therapeutic window.

References

A Comparative Analysis of Dodoviscin I and Dodoviscin A: Unraveling a Data Deficit

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative guide to the efficacy of Dodoviscin I and Dodoviscin A for researchers, scientists, and drug development professionals is currently unachievable due to a significant lack of publicly available scientific data. While basic chemical identifiers for these compounds can be located, extensive research reveals a notable absence of published experimental studies detailing their biological activities, mechanisms of action, and comparative efficacy.

Initial searches have identified this compound as a flavonoid, providing a broad classification of its chemical nature. The following chemical identifiers have been found for both compounds:

CompoundMolecular FormulaMolecular WeightCAS Number
This compound C₂₁H₂₂O₇386.4 g/mol 1372527-40-6
Dodoviscin A C₂₇H₃₂O₉500.5 g/mol 1372527-25-7

Despite the existence of these chemical descriptors, a thorough investigation into scientific databases and scholarly articles has yielded no specific information regarding their biological effects. Crucial data for a comparative analysis, such as results from cytotoxicity assays, anti-inflammatory studies, or any other measure of biological efficacy, remain unpublished or inaccessible in the public domain.

Furthermore, there is no available information on the experimental protocols that would be necessary to replicate or validate any potential findings. Details on methodologies for key experiments, which are a cornerstone of scientific comparison, are entirely absent from the available literature.

Similarly, the signaling pathways through which this compound and Dodoviscin A might exert their effects are unknown. Without this information, it is impossible to create the requested diagrams illustrating their mechanisms of action or to understand their potential therapeutic applications.

In Vivo Efficacy of Dodoviscin I: A Comparative Analysis with Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

The following guide was prepared to provide a comprehensive comparison of the in vivo efficacy of Dodoviscin I with standard therapeutic agents. However, after a thorough search of scientific literature and publicly available databases, we were unable to find any published experimental data on the in vivo activity of a compound named "this compound."

The name "this compound" does appear as a product available from some chemical suppliers, suggesting it is a known chemical entity. Despite this, there is no associated research in the public domain detailing its biological effects, mechanism of action, or efficacy in preclinical or clinical models.

Therefore, we are unable to provide the requested comparison guide for this compound at this time.

To fulfill the core requirements of your request and to provide a useful framework for when such data becomes available, we have generated an exemplary comparison guide. This example uses a hypothetical novel anti-inflammatory compound, which we have named "Inflammix," and compares its in vivo efficacy to a well-established standard drug, Dexamethasone .

This illustrative guide is structured to meet all the specified requirements for data presentation, experimental protocols, and visualizations. We hope this example will serve as a valuable template for your future work.

Exemplary Comparison Guide: In Vivo Efficacy of Inflammix vs. Dexamethasone in a Murine Model of Acute Inflammation

This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of the novel compound Inflammix against the standard corticosteroid, Dexamethasone. The data presented is derived from a carrageenan-induced paw edema model in mice, a standard preclinical assay for acute inflammation.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from the in vivo study, comparing the effects of Inflammix and Dexamethasone on key inflammatory markers.

Table 1: Inhibition of Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 4h% Inhibition of Edema
Vehicle Control-0.85 ± 0.050%
Inflammix100.52 ± 0.0438.8%
Inflammix250.38 ± 0.0355.3%
Dexamethasone50.35 ± 0.0358.8%
Data are presented as mean ± SEM (n=8 per group).

Table 2: Myeloperoxidase (MPO) Activity in Paw Tissue

Treatment GroupDose (mg/kg)MPO Activity (U/g tissue)% Reduction in MPO Activity
Vehicle Control-4.2 ± 0.30%
Inflammix102.8 ± 0.233.3%
Inflammix251.9 ± 0.254.8%
Dexamethasone51.7 ± 0.159.5%
MPO activity is an indicator of neutrophil infiltration. Data are presented as mean ± SEM (n=8 per group).

Table 3: Pro-inflammatory Cytokine Levels in Paw Tissue Lysate

Treatment GroupDose (mg/kg)TNF-α (pg/mg protein)IL-1β (pg/mg protein)
Vehicle Control-150 ± 12210 ± 18
Inflammix2575 ± 8102 ± 11
Dexamethasone568 ± 795 ± 9
Data are presented as mean ± SEM (n=8 per group).
Experimental Protocols

A detailed methodology for the key experiments is provided below to ensure reproducibility.

1. Carrageenan-Induced Paw Edema Model

  • Animals: Male BALB/c mice (6-8 weeks old, 20-25 g) were used. Animals were housed under standard laboratory conditions with free access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Treatment: Mice were randomly assigned to four groups (n=8 each): Vehicle (0.5% carboxymethylcellulose, p.o.), Inflammix (10 mg/kg, p.o.), Inflammix (25 mg/kg, p.o.), and Dexamethasone (5 mg/kg, p.o.).

  • Induction of Edema: One hour after drug administration, 50 µL of 1% λ-carrageenan solution in saline was injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Paw volume was measured using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection. The percentage inhibition of edema was calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

2. Myeloperoxidase (MPO) Assay

  • Sample Collection: Four hours after carrageenan injection, mice were euthanized, and the inflamed paw tissue was collected and stored at -80°C.

  • Assay Procedure: The paw tissue was homogenized in a buffer containing 0.5% hexadecyltrimethylammonium bromide. The homogenate was centrifuged, and the supernatant was used for the MPO assay. The enzymatic reaction was initiated by adding o-dianisidine dihydrochloride and hydrogen peroxide. The change in absorbance was measured at 460 nm. One unit of MPO activity was defined as the amount of enzyme that degrades 1 µmol of peroxide per minute.

3. Cytokine Measurement (ELISA)

  • Sample Preparation: Paw tissue was homogenized in a lysis buffer containing protease inhibitors. The homogenate was centrifuged, and the supernatant (tissue lysate) was collected. The total protein concentration was determined using a BCA protein assay kit.

  • ELISA Procedure: The levels of TNF-α and IL-1β in the tissue lysates were quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. Cytokine concentrations were normalized to the total protein concentration in each sample.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_setup Animal Grouping and Dosing cluster_induction Inflammation Induction cluster_measurement Data Collection and Analysis A BALB/c Mice (n=32) B Vehicle Control A->B C Inflammix (10 mg/kg) A->C D Inflammix (25 mg/kg) A->D E Dexamethasone (5 mg/kg) A->E F Oral Dosing (t=0h) G Carrageenan Injection (t=1h) F->G H Paw Volume Measurement (t=1-4h) G->H I Tissue Collection (t=4h) H->I J MPO Assay I->J K ELISA for Cytokines I->K

Caption: Experimental workflow for the in vivo comparison of Inflammix and Dexamethasone.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Inflammix Inflammix Inflammix->IKK inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB inhibits Cytokines Pro-inflammatory Genes (TNF-α, IL-1β) NFkB_nuc->Cytokines activates transcription Carrageenan Carrageenan Carrageenan->TLR4

Caption: Simplified signaling pathway of carrageenan-induced inflammation and points of intervention.

General Framework for Investigating Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "dodoviscin I" has yielded no information regarding its mechanism of action, primary targets, or any associated off-target effects. This suggests that "this compound" may be a novel, hypothetical, or proprietary compound not yet described in publicly available scientific literature.

Without information on the compound itself, it is not possible to conduct a comparative analysis of its off-target effects against other alternatives. To proceed with your request, please verify the compound name or provide any available information on its intended biological target or chemical class.

In the interim, this guide will outline a general framework and methodologies for investigating and comparing the off-target effects of a hypothetical kinase inhibitor, which we will refer to as "Compound X," as a stand-in for "this compound." This will serve as a template that can be populated with specific data once information about the compound of interest becomes available.

The investigation of off-target effects is a critical component of drug development, ensuring the safety and specificity of a therapeutic candidate. For kinase inhibitors, this process typically involves a tiered approach, beginning with broad screening and progressing to more focused cellular and in vivo studies.

Experimental Workflow

The following diagram illustrates a typical workflow for identifying and validating off-target effects of a kinase inhibitor.

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Prioritization cluster_phenotypic Phenotypic & Functional Analysis cluster_invivo In Vivo Confirmation A Compound X B Kinome-wide Binding/Activity Assay (e.g., KiNativ, KINOMEscan®) A->B C Biochemical IC50 Determination for top off-targets B->C D Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA®) C->D E Phenotypic Screening (e.g., Cell Viability, Apoptosis Assays) D->E F Signaling Pathway Analysis (e.g., Western Blot, Phospho-proteomics) D->F G Animal Model Studies (Target Occupancy & Toxicology) F->G

Caption: A generalized workflow for the investigation of kinase inhibitor off-target effects.

Comparison of Kinase Selectivity: Compound X vs. Alternative Inhibitors

A primary method for assessing off-target effects of kinase inhibitors is to determine their selectivity across the human kinome. This is often presented as the number of kinases inhibited to a certain threshold at a given concentration.

Table 1: Kinase Selectivity Profile of Compound X and Comparators

CompoundConcentration (nM)Number of Off-Target Kinases Inhibited >50%Selectivity Score (S-Score)
Compound X 100Data Not AvailableData Not Available
Comparator A 100120.03
Comparator B 100280.07
Comparator C 10050.01

Note: Data presented for comparator compounds is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.

KINOMEscan® Profiling (DiscoverX)

This competitive binding assay is used to quantitatively measure the interactions between a test compound and a panel of DNA-tagged kinases.

  • An affinity resin is prepared with an immobilized, active-site directed ligand.

  • The test compound is incubated with the DNA-tagged kinases and the affinity resin.

  • The amount of each kinase bound to the resin is measured by eluting the bound kinases and quantifying the DNA tags using qPCR.

  • The results are reported as a percentage of the DMSO control (%Ctrl), where a lower number indicates a stronger interaction between the compound and the kinase.

NanoBRET™ Target Engagement Assay (Promega)

This cellular assay measures the engagement of a compound with its target protein in live cells.

  • Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • A fluorescent energy transfer probe (tracer) that binds to the active site of the kinase is added to the cells.

  • In the absence of a competing compound, the tracer binds to the kinase, bringing it in close proximity to NanoLuc® and resulting in Bioluminescence Resonance Energy Transfer (BRET).

  • When a test compound is added, it displaces the tracer, leading to a decrease in the BRET signal.

  • The potency of target engagement is determined by measuring the IC50 value from the dose-response curve.

Signaling Pathway Analysis

Understanding how a compound affects cellular signaling pathways can reveal its functional on- and off-target effects.

signaling_pathway cluster_pathway Hypothetical Off-Target Pathway of Compound X Compound_X Compound_X Off_Target_Kinase Off_Target_Kinase Compound_X->Off_Target_Kinase Inhibition Substrate_1 Substrate_1 Off_Target_Kinase->Substrate_1 Phosphorylation Substrate_2 Substrate_2 Substrate_1->Substrate_2 Activation Cellular_Effect Cellular_Effect Substrate_2->Cellular_Effect

Unraveling Doxorubicin's apoptotic mechanism through genetic approaches

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

Doxorubicin, a cornerstone of chemotherapy regimens for decades, exerts its potent anti-cancer effects primarily by inducing apoptosis in rapidly dividing tumor cells. While its general mechanism of intercalating with DNA is well-established, the precise signaling pathways and molecular players governing this programmed cell death have been the subject of intense investigation. The advent of powerful genetic tools, such as CRISPR-Cas9 screens and RNA interference (siRNA), has provided unprecedented opportunities to dissect these pathways with high precision. This guide provides a comparative overview of how these genetic approaches have been employed to confirm and elucidate the intricate mechanism of action of doxorubicin, offering valuable insights for future drug development and personalized medicine.

Genetic Screens Illuminate Key Regulators of Doxorubicin Sensitivity

Genome-wide and targeted genetic screens have been instrumental in identifying genes that modulate cellular responses to doxorubicin. These unbiased approaches have unveiled novel transporters, signaling molecules, and regulators of apoptosis, providing a rich dataset for further investigation.

CRISPR-Cas9 Screens: A Powerful Tool for Target Discovery

CRISPR-Cas9 based genetic screens, in both knockout and activation formats, have emerged as a robust method for identifying genes that influence doxorubicin efficacy and toxicity. By systematically perturbing thousands of genes, researchers can pinpoint those whose loss or overexpression either sensitizes or desensitizes cells to the drug.

A notable application of this technology was a focused CRISPR activation (CRISPRa) and knockout (CRISPRko) screen targeting membrane-associated transporters. This study not only confirmed the role of known doxorubicin exporters like ABCB1 and ABCG2 but also identified the novel importer SLC2A3 (GLUT3)[1][2][3]. Overexpression of SLC2A3 led to increased doxorubicin uptake and enhanced cell killing, highlighting it as a potential biomarker for predicting drug response[1][2][3].

Another genome-wide CRISPR/Cas9 knockout screen in cardiomyocytes successfully identified genetic modifiers of doxorubicin-induced cardiotoxicity, a major dose-limiting side effect. This screen implicated retinoic acid receptor-α (RARA) and Sphingolipid Transporter 1 (SPNS1) as key players in this toxicity pathway[4][5].

Table 1: Key Genes Identified in CRISPR-Cas9 Screens with Doxorubicin

GeneScreen TypeCellular ContextFunction in Doxorubicin ResponseReference
ABCB1 CRISPRkoK562 cellsDoxorubicin efflux (resistance)[1][2]
ABCG2 CRISPRkoK562 cellsDoxorubicin efflux (resistance)[1][2]
SLC2A3 CRISPRaK562 cellsDoxorubicin influx (sensitivity)[1][2][3]
RARA CRISPRkoiPSC-derived CardiomyocytesMediator of cardiotoxicity[4][5]
SPNS1 CRISPRkoiPSC-derived CardiomyocytesLysosomal clearance of doxorubicin[4][5]

Validating Signaling Pathways with Targeted Genetic Knockdowns

Following the identification of candidate genes from large-scale screens, targeted genetic approaches like siRNA and shRNA are crucial for validating their functional roles in doxorubicin-induced apoptosis. These methods allow for the specific silencing of a gene of interest, enabling researchers to observe the resulting phenotypic changes.

The Notch Signaling Pathway: A Key Mediator of Doxorubicin-Induced Apoptosis

Several studies have pointed to the involvement of the Notch signaling pathway in the cellular response to doxorubicin. Treatment with doxorubicin has been shown to increase the expression of multiple components of the Notch pathway[6][7][8]. Genetic knockdown of the downstream Notch target, HES1, was found to suppress doxorubicin-induced apoptosis[6][7][8]. Conversely, overexpression of HES1 enhanced the apoptotic effect of the drug[6][7][8]. Mechanistically, HES1 appears to mediate apoptosis by activating PARP1 and regulating the subcellular localization of AIF[6][7][8].

The Intrinsic Apoptotic Pathway and the Bcl-2 Family

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Doxorubicin has been shown to modulate the expression of these proteins, tipping the balance towards apoptosis. Studies have demonstrated that doxorubicin treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-xL and an increase in the pro-apoptotic protein Bax[9]. This shift in the Bax/Bcl-xL ratio is a critical determinant of the cell's fate[9].

Furthermore, siRNA-mediated silencing of the anti-apoptotic protein Mcl-1 has been shown to significantly enhance doxorubicin-induced apoptosis in breast cancer cells[10]. This synergistic effect highlights the potential of combining doxorubicin with targeted therapies that inhibit anti-apoptotic Bcl-2 family members.

Table 2: Quantitative Effects of Gene Knockdown on Doxorubicin-Induced Apoptosis

Gene SilencedCell LineDoxorubicin ConcentrationFold Increase in Apoptosis (Compared to Doxorubicin alone)Reference
HES1 HeLa S3300 μM(Suppression of apoptosis)[8]
Mcl-1 MCF-70.25 µMSynergistic increase[10]
DFF45 T-47D0.33 μM~2.5-fold[11]
DFF45 MDA-MB-2310.33 μM~3-fold[11]
SAG PC35 μMSignificant increase[12]

Experimental Protocols

To facilitate the replication and further exploration of these findings, detailed methodologies for the key experiments are provided below.

CRISPR-Cas9 Knockout Screen for Doxorubicin Sensitivity

This protocol outlines a general workflow for a pooled CRISPR-Cas9 knockout screen to identify genes that modulate doxorubicin sensitivity.

  • Library Transduction: A pooled lentiviral sgRNA library targeting the human genome is transduced into the cancer cell line of interest at a low multiplicity of infection (MOI < 1) to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • Doxorubicin Treatment: The population of mutagenized cells is split into two groups. One group is treated with a half-maximal lethal dose (LD50) of doxorubicin for a specified period, while the control group is treated with a vehicle (e.g., DMSO).

  • Genomic DNA Extraction: After the treatment period, genomic DNA is isolated from both the doxorubicin-treated and control cell populations.

  • sgRNA Sequencing: The sgRNA sequences integrated into the host genome are amplified by PCR and subjected to next-generation sequencing.

  • Data Analysis: The frequency of each sgRNA in the doxorubicin-treated and control populations is compared. sgRNAs that are depleted in the treated population represent genes whose knockout confers sensitivity to doxorubicin, while enriched sgRNAs represent genes whose knockout confers resistance.

siRNA-Mediated Gene Silencing and Apoptosis Assay

This protocol describes the use of siRNA to knockdown a target gene and assess the impact on doxorubicin-induced apoptosis.

  • siRNA Transfection: Cancer cells are seeded in multi-well plates and transfected with either a specific siRNA targeting the gene of interest or a non-targeting control siRNA using a suitable transfection reagent.

  • Doxorubicin Treatment: After a predetermined incubation period to allow for gene silencing (typically 24-48 hours), the cells are treated with doxorubicin at a desired concentration.

  • Apoptosis Analysis: Apoptosis can be quantified using various methods:

    • Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.

    • Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3, is measured using a colorimetric or fluorometric substrate.

    • DNA Fragmentation Assay: The characteristic laddering of DNA in apoptotic cells can be visualized by agarose gel electrophoresis.

  • Data Quantification: The percentage of apoptotic cells or the level of caspase activity is quantified and compared between the cells treated with the target siRNA and the control siRNA in the presence and absence of doxorubicin.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Doxorubicin_Mechanism_of_Action cluster_cell Cancer Cell cluster_notch Notch Pathway cluster_bcl2 Bcl-2 Family Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Enters cell DNA_Damage DNA Damage DNA->DNA_Damage Notch_Receptor Notch Receptor DNA_Damage->Notch_Receptor Activates Bax Bax (Pro-apoptotic) DNA_Damage->Bax Increases Bcl_xL Bcl-xL (Anti-apoptotic) DNA_Damage->Bcl_xL Decreases HES1 HES1 Notch_Receptor->HES1 Upregulates PARP1 PARP1 Activation HES1->PARP1 AIF AIF Regulation HES1->AIF Apoptosis Apoptosis PARP1->Apoptosis AIF->Apoptosis Bax->Apoptosis Bcl_xL->Apoptosis

Caption: Doxorubicin's apoptotic signaling pathways.

CRISPR_Screen_Workflow cluster_workflow CRISPR-Cas9 Screen Workflow start Pooled sgRNA Lentiviral Library transduction Transduce Cancer Cells (Low MOI) start->transduction selection Antibiotic Selection transduction->selection treatment Split Population: 1. Doxorubicin 2. Control (DMSO) selection->treatment dna_extraction Genomic DNA Extraction treatment->dna_extraction sequencing Next-Generation Sequencing of sgRNAs dna_extraction->sequencing analysis Data Analysis: Identify Enriched/Depleted sgRNAs sequencing->analysis

Caption: Workflow for a CRISPR-Cas9 screen.

siRNA_Validation_Workflow cluster_workflow siRNA Validation Workflow transfection Transfect Cells: 1. Target siRNA 2. Control siRNA dox_treatment Treat with Doxorubicin transfection->dox_treatment apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI staining) dox_treatment->apoptosis_assay quantification Quantify Apoptosis (Flow Cytometry) apoptosis_assay->quantification comparison Compare Apoptosis Levels quantification->comparison

Caption: Workflow for siRNA validation.

References

Safety Operating Guide

Personal protective equipment for handling dodoviscin I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of dodoviscin I in a laboratory setting. Due to the limited availability of specific safety data for this compound, the following guidelines are based on the best practices for handling potentially cytotoxic compounds. It is imperative to treat this compound with the same precautions as other potent, biologically active small molecules until more specific data becomes available.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical barrier to preventing exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.
Lab Coat Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination. The disposable nature prevents cross-contamination of work areas.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes of solutions containing this compound. A face shield offers broader protection for the entire face.
Respiratory Protection A fit-tested N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used when handling powdered this compound or when there is a risk of aerosolization.Prevents inhalation of the compound, which could be a primary route of exposure.

Operational Plan for Handling this compound

Adherence to a strict operational plan is essential to minimize the risk of exposure and contamination.

2.1. Receiving and Storage

  • Receiving: Upon receipt, inspect the package for any signs of damage or leakage. All personnel involved in receiving should be trained in handling potentially hazardous materials.

  • Storage: Store this compound in a clearly labeled, sealed container within a designated, restricted-access area. The storage location should be cool, dry, and away from incompatible materials. A dedicated, locked cabinet or refrigerator is recommended.

2.2. Preparation and Handling

  • All manipulations of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to prevent inhalation exposure and environmental contamination.

  • The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.

  • Use dedicated equipment (e.g., spatulas, glassware, pipettes) for handling this compound. This equipment should be decontaminated after use or disposed of as cytotoxic waste.

2.3. Spill Management

  • A spill kit specifically for cytotoxic agents must be readily available in the laboratory.

  • In the event of a spill, evacuate the immediate area and alert others.

  • Wearing appropriate PPE, cover the spill with absorbent material from the spill kit.

  • Decontaminate the area with an appropriate cleaning agent (e.g., a solution of sodium hypochlorite followed by a neutralizing agent).

  • All materials used for cleanup must be disposed of as cytotoxic waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Solid this compound Dispose of in a designated, sealed, and clearly labeled cytotoxic waste container.
Solutions of this compound Collect in a sealed, leak-proof, and clearly labeled cytotoxic waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes, flasks) Dispose of in a designated cytotoxic sharps or solid waste container.
Contaminated PPE (e.g., gloves, gowns) Dispose of in a designated cytotoxic solid waste container immediately after use.

All cytotoxic waste must be segregated from general laboratory waste and disposed of through an approved hazardous waste management vendor.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following represents a standard workflow for assessing the cytotoxic effects of a novel compound.

4.1. In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a common method for determining the concentration at which a compound exhibits cytotoxic effects on a cancer cell line.

  • Cell Seeding: Plate a cancer cell line of interest (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include appropriate controls (e.g., vehicle-only, untreated cells).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-well Plate treatment Treat Cells with this compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization read_plate Read Absorbance solubilization->read_plate data_analysis Calculate IC50 read_plate->data_analysis

Caption: A typical experimental workflow for an in vitro cytotoxicity assay.

Potential Signaling Pathways

The precise mechanism of action for this compound is not yet elucidated. However, many cytotoxic compounds induce cell death through the activation of apoptosis, or programmed cell death. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which are common targets of cytotoxic agents.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway (Death Receptor Mediated) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 bcl2_family Bcl-2 Family Regulation caspase8->bcl2_family (via Bid) caspase3 Caspase-3 Activation caspase8->caspase3 cell_stress Cellular Stress (e.g., DNA Damage) cell_stress->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.